DN5355
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H7N3OS2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H7N3OS2/c15-10-8(17-11(16)14-10)4-6-5-13-9-7(6)2-1-3-12-9/h1-5,15H,(H,14,16)/b6-4+ |
InChI Key |
KWZHZGSSGANYHE-GQCTYLIASA-N |
Origin of Product |
United States |
Foundational & Exploratory
DN5355: A Dual-Targeting Inhibitor of Amyloid-β and Tau Aggregation for Alzheimer's Disease
A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
DN5355 is a novel small molecule compound demonstrating significant therapeutic potential for Alzheimer's disease (AD) by targeting the two primary pathological hallmarks of the disease: amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3] Preclinical studies have revealed that this compound not only inhibits the aggregation of both Aβ and tau but also promotes the disaggregation of pre-formed fibrils.[1][2] This dual-targeting mechanism, coupled with its ability to cross the blood-brain barrier, positions this compound as a promising candidate for disease-modifying therapy in AD. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, in vitro and in vivo efficacy, and detailed protocols for the key experiments that have elucidated its function.
Introduction to this compound
This compound was identified through the screening of a library of 52 necrostatin-1 (B1678002) (Nec-1) derivatives for their ability to modulate Aβ and tau aggregation.[1] It emerged as a potent dual inhibitor, effectively reducing the formation of both Aβ and tau fibrils and disaggregating existing ones.[1][2] In vivo studies using the 5XFAD transgenic mouse model of Alzheimer's disease have shown that oral administration of this compound leads to a significant reduction in cerebral Aβ plaques and hyperphosphorylated tau, resulting in improved cognitive function.[1][2][3]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of amyloid-β and tau protein aggregation. This is achieved through direct binding to these proteins, which interferes with the conformational changes required for their assembly into neurotoxic oligomers and fibrils.
Interaction with Amyloid-β
This compound directly interacts with amyloid-β, preventing its aggregation and promoting the dissociation of existing Aβ fibrils. A key interaction site has been identified within the KLVFFA domain of Aβ, a critical region for amyloidogenesis. By binding to this hydrophobic segment, this compound is thought to disrupt the β-sheet formation that is characteristic of Aβ plaques.
Interaction with Tau Protein
This compound also demonstrates a strong interaction with the tau protein, particularly with aggregated forms. Studies have shown its ability to bind to the K18 tau fragment, which contains the microtubule-binding repeats responsible for tau aggregation, as well as the P301S mutant tau variant associated with frontotemporal dementia. This interaction inhibits the formation of paired helical filaments and neurofibrillary tangles.
Signaling Pathways and Molecular Interactions
The current body of evidence suggests that this compound's mechanism is primarily based on direct molecular interaction and steric hindrance of protein aggregation rather than modulation of specific signaling pathways that regulate amyloid precursor protein (APP) processing or tau phosphorylation. The reduction in phosphorylated tau observed in vivo is likely a downstream effect of the disaggregation of tau fibrils and the overall reduction in tau pathology, rather than direct inhibition of tau kinases or activation of phosphatases.
Quantitative Data Summary
The efficacy of this compound in inhibiting and reversing Aβ and tau aggregation has been quantified in several in vitro and in vivo experiments.
| Assay | Target | Concentration of this compound | Effect | Reference |
| In vitro Aggregation Inhibition | Aβ | 500 µM | 68.68% reduction in total aggregates | [1][4] |
| In vitro Aggregation Inhibition | Tau | 500 µM | 74.12% reduction in aggregation | [1][4] |
| In vitro Fibril Dissociation | Pre-formed Aβ fibrils | Not specified | Significant dissociation | [1] |
| In vivo Aβ Plaque Reduction (8-month-old 5XFAD mice) | Aβ plaques in cortex | Not specified | Significant reduction in number and size | [1] |
| In vivo Tau Phosphorylation Reduction (8-month-old 5XFAD mice) | Phosphorylated tau in cortex | Not specified | Significant reduction | [1] |
| In vivo Aβ Plaque Reduction (6-month-old 5XFAD mice) | Endogenous Aβ plaques | 30 mg/kg/day for 6 weeks | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to quantify the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Principle: An increase in ThT fluorescence intensity is directly proportional to the extent of fibril formation.
-
Protocol:
-
Prepare a stock solution of Aβ or tau protein in an appropriate buffer.
-
Induce aggregation by incubation at 37°C with constant agitation.
-
At specified time points, aliquots of the protein solution are mixed with a ThT working solution (e.g., 25 µM ThT in PBS, pH 7.4).
-
Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
For inhibition studies, this compound is co-incubated with the monomeric protein from the start of the experiment.
-
For disaggregation studies, this compound is added to pre-formed fibrils, and the decrease in ThT fluorescence is monitored over time.
-
In Vivo Efficacy in 5XFAD Mice
The 5XFAD transgenic mouse model, which overexpresses human APP and PSEN1 with five familial Alzheimer's disease mutations, is used to assess the in vivo efficacy of this compound.
-
Animal Model: 5XFAD transgenic mice.
-
Treatment: this compound administered orally (e.g., via drinking water).
-
Behavioral Tests:
-
Y-maze Spontaneous Alternation Test: To assess short-term spatial working memory.
-
Contextual Fear Conditioning Test: To evaluate associative learning and memory.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: To visualize and quantify Aβ plaques in brain tissue sections using Aβ-specific antibodies (e.g., 6E10).
-
Immunoblotting (Western Blot): To measure the levels of total and phosphorylated tau in brain lysates using specific anti-tau antibodies.
-
Immunohistochemistry for Aβ Plaques
-
Protocol:
-
Perfuse mice and fix brain tissue in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution and section using a cryostat.
-
Perform antigen retrieval to expose the Aβ epitopes.
-
Block non-specific antibody binding.
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a chromogenic substrate (e.g., DAB) or a fluorescent dye.
-
Image the sections using a microscope and quantify plaque number and area using image analysis software.
-
Immunoblotting for Tau Phosphorylation
-
Protocol:
-
Homogenize brain tissue (cortex and hippocampus) in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total tau and various phosphorylated tau epitopes.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize phosphorylated tau levels to total tau.
-
Conclusion
This compound represents a significant advancement in the development of therapeutics for Alzheimer's disease. Its novel dual-action mechanism, targeting both amyloid-β and tau pathologies, offers a promising and comprehensive approach to treating this complex neurodegenerative disorder. The preclinical data strongly support its potential to modify the course of the disease by directly addressing the core pathological protein aggregates. Further investigation into its long-term efficacy, safety profile, and precise molecular interactions will be crucial for its translation into a clinical setting.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
DN5355: A Dual Inhibitor of Amyloid-β and Tau Aggregation for Alzheimer's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2][3] These protein aggregates are central to the pathology of AD, contributing to synaptic dysfunction, neuronal loss, and cognitive decline.[1][4] This document provides a comprehensive technical overview of DN5355, a novel small molecule designed as a dual-targeting agent to inhibit the aggregation of both Aβ and tau, as well as to promote the disaggregation of pre-formed fibrils.[1][5][6] Preclinical in vitro and in vivo studies have demonstrated the potential of this compound to mitigate key pathological hallmarks of AD and improve cognitive function in a transgenic mouse model.[1][6][7]
Introduction
The "amyloid cascade hypothesis" has long dominated the AD drug development landscape, positing that the accumulation of Aβ is the primary pathogenic event.[8] However, the continued failure of many Aβ-centric therapies in clinical trials has highlighted the need for more comprehensive therapeutic strategies.[4] The concurrent targeting of both Aβ and tau pathology is an emerging and promising approach.[1][2] this compound was identified from a screen of 52 derivatives of necrostatin-1 (B1678002) (Nec-1) as a potent modulator of both Aβ and tau aggregation.[1][6] This whitepaper will detail the quantitative efficacy, mechanism of action, and experimental protocols associated with the preclinical evaluation of this compound.
Mechanism of Action
This compound is a small molecule compound that directly interacts with both Aβ and tau proteins to inhibit their aggregation and disaggregate pre-formed fibrils.[1][5][6] In vitro studies have shown that this compound effectively reduces the formation of β-sheet structures, which are characteristic of amyloid fibrils, for both Aβ and the K18 fragment of tau.[1][6] Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier (BBB), a critical attribute for any centrally acting therapeutic.[1][6] A mapping Aβ plate (MAP) assay revealed that this compound interacts with the KLVFFA domain of Aβ, an amyloidogenic segment crucial for fibril formation, thereby promoting the dissociation of Aβ fibrils.[1] Fluorometric assays have also confirmed a direct interaction between this compound and both monomeric and aggregated forms of tau.[1][6]
Quantitative Data
The efficacy of this compound in modulating Aβ and tau aggregation has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound on Aβ Aggregation
| Assay Type | Compound | Concentration (µM) | Effect | % Reduction/Dissociation | Reference |
| Inhibition of Aβ Aggregation | This compound | 500 | Inhibition | 68.68% | [1][6] |
| Dissociation of Aβ Aggregates | DN4809 | 500 | Dissociation | 74.68% | [1][6] |
Note: While this compound showed strong inhibitory effects, the derivative DN4809 was highlighted for its significant dissociation activity.
Table 2: In Vitro Efficacy of this compound on Tau Aggregation
| Assay Type | Compound | Concentration (µM) | Effect | % Reduction/Dissociation | Reference |
| Inhibition of Tau Aggregation | This compound | 500 | Inhibition | 74.12% | [1][6] |
| Dissociation of Tau Aggregates | DN5780 | 500 | Dissociation | 89.16% | [1][6] |
Note: this compound demonstrated the most potent inhibitory effect on tau aggregation among the tested compounds.
Table 3: In Vivo Efficacy of this compound in 5XFAD Mice
| Treatment Group | Duration | Outcome Measure | Result | Reference |
| This compound (50 mg/kg/day) | 10 weeks | Cortical Aβ Plaques | Significant Reduction | [1][6] |
| This compound (50 mg/kg/day) | 10 weeks | Tau Phosphorylation | Reduced Levels | [1][6] |
| This compound (50 mg/kg/day) | 10 weeks | Y-maze Spontaneous Alteration | Amelioration of Cognitive Deficits | [3][7] |
| This compound (50 mg/kg/day) | 10 weeks | Contextual Fear Conditioning | Improved Associative Learning | [6][7] |
| This compound (30 mg/kg/day) | 6 weeks | Endogenous Aβ Plaques | Significant Reduction | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Aβ and Tau Aggregation and Disaggregation Assays
These assays utilize Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures, to quantify the extent of aggregation.[1][6][9]
-
Preparation of Aggregates:
-
Aβ: Synthetic Aβ peptides are incubated to form fibrils.
-
Tau: The K18 fragment of tau is incubated with heparin and dithiothreitol (B142953) (DTT) to induce aggregation.[1][6]
-
-
Inhibition Assay:
-
Monomeric Aβ or tau is co-incubated with various concentrations of this compound.
-
The mixture is incubated for a specified period (e.g., 3 days for Aβ, 5 days for tau) at 37°C.[6]
-
-
Disaggregation Assay:
-
Pre-formed Aβ or tau fibrils are incubated with different concentrations of this compound.
-
The mixture is incubated for a specified period (e.g., 5 days) at 37°C.[1]
-
-
Quantification:
-
A ThT solution (e.g., 5 µM in 50 mM glycine (B1666218) buffer, pH 8.5) is added to the samples in a 96-well plate.[1][6]
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., 440 nm excitation and 485 nm emission).[10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
The PAMPA model is a non-cell-based assay used to predict the passive transport of compounds across the BBB.[1][6]
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The donor well contains the test compound (this compound) dissolved in a buffer.
-
The acceptor well contains a fresh buffer.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor well.
-
The concentration of the compound in both wells is measured, and the permeability is calculated and often normalized to a high-permeability control.[6]
Animal Studies in 5XFAD Mice
The 5XFAD transgenic mouse model is an established model of Alzheimer's disease that develops amyloid plaques.[8]
-
Animal Model: 6- and 8-month-old male 5XFAD mice were used.[6]
-
Drug Administration: this compound was administered ad libitum in the drinking water at concentrations of 30 mg/kg/day or 50 mg/kg/day.[6] The vehicle control consisted of 2% DMSO, 2% polyethylene (B3416737) glycol (PEG) 400, and 0.4% NaOH.[6]
-
Behavioral Testing:
-
Y-maze Spontaneous Alteration: To assess spatial working memory.
-
Contextual Fear Conditioning (CFC): To evaluate associative learning and memory.[6]
-
-
Histopathological and Biochemical Analysis:
Tau Binding Fluorometric Assay
This assay assesses the direct interaction between this compound and different forms of the tau protein.[6]
-
Monomeric (non-incubated) and aggregated (5-day incubated) K18 or P301S tau fragments are prepared.[1][6]
-
This compound (e.g., 100 µM) is added to the different tau preparations.[6]
-
The absorbance spectrum is scanned (e.g., from 350 to 700 nm) to detect any shifts indicating binding.[6]
-
A subsequent fluorescence spectrum scan at a specific excitation wavelength (e.g., 420 nm) is performed to further characterize the interaction.[6]
Visualizations
The following diagrams illustrate the core concepts and workflows described in this document.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. inotiv.com [inotiv.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
DN5355: A Dual-Targeting Inhibitor of Amyloid-β and Tau Aggregation for Alzheimer's Disease
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
The aggregation of amyloid-β (Aβ) and tau proteins is a central pathological hallmark of Alzheimer's disease (AD). This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of DN5355, a novel small molecule that demonstrates potent dual-targeting inhibition of both Aβ and tau aggregation. This compound was identified through the screening of a library of 52 necrostatin-1 (B1678002) (Nec-1) derivatives and has shown significant therapeutic potential in preclinical models of AD. This whitepaper details the experimental methodologies employed in its characterization, presents key quantitative data, and visualizes its mechanism of action.
Discovery of this compound
This compound was identified from a library of 52 synthetic derivatives of Nec-1, a known inhibitor of necroptosis. The screening process aimed to identify compounds capable of both inhibiting the formation of and disaggregating pre-existing Aβ and tau fibrils.[1][2][3][4] Based on its superior efficacy in these assays and its patentability, this compound was selected as a lead candidate for further development.[1]
Synthesis of this compound
The synthesis of this compound is based on the chemical scaffold of its parent compound, Nec-1, which is comprised of an indole (B1671886) and a thiohydantoin moiety.[1] While the precise, step-by-step synthesis of this compound is proprietary, the general approach involves the chemical modification of the Nec-1 structure to enhance its anti-aggregation properties. The salt form of this compound is utilized to improve its aqueous solubility.[1][2]
In Vitro Efficacy
Inhibition and Disaggregation of Amyloid-β and Tau
This compound has demonstrated significant efficacy in inhibiting the aggregation of both Aβ and tau proteins in vitro. Furthermore, it is capable of disaggregating pre-formed fibrils of both proteins.[1][2] The quantitative effects of this compound on aggregation are summarized in the table below.
| Assay Type | Target Protein | Concentration | % Inhibition/Dissociation |
| Aβ Aggregation Inhibition | Amyloid-β | 500 µM | 68.68% |
| Tau Aggregation Inhibition | Tau | Not Specified | 74.12% |
| Aβ Fibril Dissociation | Pre-formed Aβ fibrils | Not Specified | Not Specified |
| Tau Fibril Dissociation | Pre-formed Tau fibrils | Not Specified | Not Specified |
Table 1: In Vitro Efficacy of this compound in Aggregation Assays. [1][2]
Mechanism of Action: Direct Interaction with Aβ and Tau
The therapeutic effect of this compound stems from its direct interaction with Aβ and tau proteins. A Mapping Aβ Plate (MAP) assay revealed that this compound binds to the KLVFFA domain of Aβ, a critical region for amyloid fibril formation.[1] This interaction is believed to be a key mechanism for its ability to disrupt Aβ aggregation.[1] this compound also directly interacts with both monomeric and aggregated forms of the tau protein.[1][2]
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
DN5355: A Dual-Targeting Small Molecule for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of DN5355, a novel small molecule that has demonstrated significant potential in preclinical Alzheimer's disease (AD) research. This compound acts as a dual-targeting agent, effectively inhibiting and reversing the aggregation of both amyloid-β (Aβ) and hyperphosphorylated tau proteins, the two primary pathological hallmarks of AD.[1][2] This document details the in vitro and in vivo efficacy of this compound, outlines key experimental protocols, and visualizes its mechanism of action.
Core Efficacy Data
This compound was identified through a screening of 52 derivatives of necrostatin-1 (B1678002) (Nec-1) for their ability to modulate Aβ and tau aggregation.[1][2] The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Efficacy of this compound
| Assay Type | Target Protein | Effect | Concentration | Result |
| Aggregation Inhibition | Amyloid-β (Aβ) | Inhibition of aggregation | 500 μM | 68.68% reduction in total aggregates[2] |
| Aggregate Dissociation | Amyloid-β (Aβ) | Dissociation of preformed fibrils | 500 μM | Significant dissociation (compared favorably with other compounds) |
| Aggregation Inhibition | Tau (K18 fragment) | Inhibition of aggregation | 500 μM | 74.12% reduction in aggregation (strongest among tested compounds)[2] |
| Aggregate Dissociation | Tau (K18 fragment) | Dissociation of pre-existing aggregates | 500 μM | Significant dissociation |
In Vivo Efficacy of this compound in 5XFAD Mice
| Study Type | Age of Mice | Treatment | Outcome Measure | Result |
| Short-Term Administration | 6 months | 30 mg/kg/day for 6 weeks | Cortical Aβ Plaques | Significant reduction in number and size[2] |
| Long-Term Administration | 8 months | Not specified | Cortical Aβ Plaques | Reduction in number and size[1][2] |
| Long-Term Administration | 8 months | Not specified | Tau Phosphorylation (Cortex) | Reduced levels of phosphorylated tau[1][2] |
| Behavioral Assessment | 8 months | Not specified | Y-Maze Spontaneous Alternation | Amelioration of cognitive deficits[1] |
| Behavioral Assessment | 8 months | Not specified | Contextual Fear Conditioning | Improved associative learning abilities[1][2] |
Mechanism of Action
This compound exerts its therapeutic effects through direct interaction with both Aβ and tau aggregates.[1] A key finding is its binding to the KLVFFA (residues 16-21) domain of Aβ, a critical region for Aβ fibril formation.[2] This interaction is believed to induce the dissociation of Aβ aggregates.
Experimental Protocols
Detailed methodologies for the key experiments cited in the research of this compound are provided below.
Thioflavin T (ThT) Aggregation and Dissociation Assays
Objective: To quantify the extent of Aβ and tau aggregation or disaggregation in the presence of this compound.
Materials:
-
Amyloid-β (1-42) peptide
-
Tau protein (K18 fragment)
-
Thioflavin T (ThT) stock solution
-
This compound
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480 nm)
Aggregation Inhibition Protocol:
-
Prepare solutions of Aβ or tau monomers in an appropriate buffer.
-
Add this compound at various concentrations to the monomer solutions.
-
Add ThT to each well.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure fluorescence intensity at regular intervals to monitor aggregation kinetics.
Aggregate Dissociation Protocol:
-
Pre-aggregate Aβ or tau by incubating at 37°C for several days to form mature fibrils.
-
Add this compound at various concentrations to the pre-formed aggregates.
-
Add ThT to each well.
-
Incubate the plate at 37°C.
-
Measure fluorescence intensity to determine the extent of fibril dissociation.
In Vivo Studies in 5XFAD Mice
Animal Model:
-
5XFAD transgenic mice, which express human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition.
Drug Administration:
-
This compound was administered orally to 5XFAD mice. For short-term studies, a dosage of 30 mg/kg/day was used for 6 weeks in 6-month-old mice.[2] Long-term administration details in 8-month-old mice were also studied.[1]
Behavioral Testing
Y-Maze Spontaneous Alternation Test: Objective: To assess spatial working memory. Protocol:
-
The Y-maze consists of three identical arms.
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Contextual Fear Conditioning Test: Objective: To evaluate associative learning and memory. Protocol:
-
Training Phase: The mouse is placed in a conditioning chamber and, after a period of exploration, receives a mild foot shock (unconditioned stimulus) paired with the context of the chamber (conditioned stimulus).
-
Testing Phase: 24 hours later, the mouse is returned to the same chamber without the foot shock.
-
Freezing behavior (complete immobility except for respiration) is recorded and quantified as a measure of fear memory.
Experimental and Screening Workflow
The identification of this compound involved a systematic screening process, followed by in-depth in vitro and in vivo characterization.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease by simultaneously targeting both amyloid-β and tau pathologies.[1] Its ability to not only inhibit the formation of toxic protein aggregates but also to disaggregate existing fibrils highlights its potential as a disease-modifying agent.[1][2] The data and protocols presented in this guide offer a valuable resource for researchers in the field of neurodegenerative diseases and for professionals involved in the development of novel AD therapies. Further investigation into the clinical translatability of this compound is warranted.
References
DN5355: A Dual-Targeting Inhibitor of Tau Hyperphosphorylation and Aggregation in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease and other tauopathies. This document provides a comprehensive technical overview of the small molecule DN5355, a promising therapeutic candidate that dually targets both amyloid-β and tau pathologies. This guide will delve into the quantitative effects of this compound on tau hyperphosphorylation, detailed experimental methodologies, and the putative mechanisms of action.
Quantitative Efficacy of this compound on Tau Aggregation and Phosphorylation
This compound has demonstrated significant efficacy in both inhibiting the formation of tau aggregates and reducing tau hyperphosphorylation in preclinical models. The quantitative data from these studies are summarized below.
Table 1: In Vitro Inhibition of Tau Aggregation by this compound
| Compound | Concentration (µM) | Tau Aggregation Inhibition (%) | Reference |
| This compound | 500 | 74.12 | [1] |
Data derived from Thioflavin T (ThT) assays.
Table 2: In Vivo Reduction of Tau Hyperphosphorylation in 5XFAD Mice
| Treatment Group | Brain Region | Reduction in Phosphorylated Tau | Reference |
| This compound-treated | Cortex | Significant reduction observed | [1][2][3] |
| This compound-treated | Hippocampus | Less pronounced effects | [2] |
As determined by immunoblotting analysis in 8-month-old 5XFAD mice.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.
Thioflavin T (ThT) Assay for Tau Aggregation
This assay quantifies the extent of tau fibril formation in the presence of an inhibitor.
Materials:
-
Recombinant tau protein (e.g., K18 fragment)
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of recombinant tau protein in the assay buffer.
-
Incubate the tau protein solution to induce fibril formation (e.g., for 5 days).
-
Prepare different concentrations of this compound.
-
In a 96-well plate, mix the pre-formed tau fibrils with the various concentrations of this compound.
-
Add Thioflavin T to each well.
-
Incubate the plate for a set period.
-
Measure the fluorescence intensity using a plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence of this compound-treated samples to untreated controls.
Immunoblotting for Phosphorylated Tau in 5XFAD Mouse Brain
This protocol is used to detect and quantify the levels of phosphorylated tau in brain tissue lysates.
Materials:
-
Brain tissue (cortex and hippocampus) from 5XFAD mice (vehicle- and this compound-treated)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phosphorylated tau (e.g., AT8, PHF-1)
-
Anti-total tau
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize brain tissue samples in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated tau overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound appears to be the direct inhibition of tau aggregation and the disaggregation of existing tau fibrils.[2][4] While the precise upstream signaling pathways affected by this compound are still under investigation, its ability to reduce tau hyperphosphorylation in vivo suggests potential modulation of kinase or phosphatase activity, or that the reduction in phosphorylation is a consequence of reduced aggregation.
Experimental and Logical Workflows
The discovery and validation of this compound followed a systematic screening and testing process, from in vitro assays to in vivo validation in a relevant animal model.
Conclusion and Future Directions
This compound represents a promising small molecule therapeutic that effectively targets both amyloid and tau pathologies, key drivers of Alzheimer's disease progression.[2] Its ability to inhibit tau aggregation and reduce tau hyperphosphorylation in the cortex of a transgenic mouse model, coupled with observed cognitive benefits, underscores its therapeutic potential.[2][5] Further research is warranted to elucidate the precise molecular mechanisms underlying its effects on tau phosphorylation and to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical development. The discrepancy in its effects between the cortex and hippocampus also merits further investigation to understand its regional distribution and efficacy in the brain.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 3. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
An In-depth Technical Guide to DN5355: A Dual-Targeting Inhibitor of Amyloid-β and Tau Aggregation for Alzheimer's Disease Research
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of DN5355, a novel small molecule compound identified as a potent modulator of amyloid-β (Aβ) and tau protein aggregation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD).
Chemical Structure and Properties
This compound is a derivative of Nec-1, selected from a library of 52 synthesized compounds for its superior ability to inhibit and reverse the aggregation of both Aβ and tau proteins.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H7N3OS2 | [3] |
| Molecular Weight | 261.32 | [4] |
| CAS Number | 937012-09-4 | [3] |
| SMILES | C(C=1C=2C(NC1)=NC=CC2)=C/3SC(=S)NC3=O | [3] |
| Physical State | Solid | N/A |
| Solubility | A salt form is used for improved aqueous solubility.[1][2] A stock solution can be prepared in DMSO.[4] | [1][2][4] |
| Storage | Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] | [4] |
Chemical Structure of this compound:
Caption: Figure 1. Core structural components of this compound.
Mechanism of Action and Biological Activity
This compound functions as a dual-targeting agent that modulates the aggregation of both Aβ and tau proteins, the primary pathological hallmarks of Alzheimer's disease.[1][5][6] Its mechanism involves direct interaction with these protein aggregates, leading to both the inhibition of further aggregation and the disaggregation of pre-formed fibrils.[1][2]
The proposed mechanism of action is depicted in the following signaling pathway:
Caption: Figure 2. Proposed mechanism of this compound in modulating Aβ and tau pathology.
In Vitro Efficacy
This compound has demonstrated significant efficacy in in vitro assays designed to measure the inhibition and reversal of Aβ and tau aggregation. The compound was identified through a screening of 52 Nec-1 derivatives using a Thioflavin T assay.[1][6]
Table 1: In Vitro Activity of this compound on Aβ and Tau Aggregation
| Assay | Target | Activity | Concentration | Source |
| Aggregation Inhibition | Aβ | 68.68% reduction in total aggregates | 500 µM | [1][2] |
| Aggregation Inhibition | Tau | 74.12% reduction in aggregation | 500 µM | [1][2] |
| Aggregate Dissociation | Aβ Fibrils | Significant dissociation | Not specified | [1] |
| Aggregate Dissociation | Tau Aggregates | Significant dissociation | Not specified | [1] |
This compound was found to be more effective than its parent compound, Nec-1, in both inhibiting and reversing Aβ and tau aggregation.[1][2]
In Vivo Studies and Therapeutic Potential
The therapeutic potential of this compound was evaluated in the 5XFAD transgenic mouse model of Alzheimer's disease.[1][5][6] Oral administration of this compound resulted in significant improvements in cognitive function and a reduction in AD-related pathology.
Key findings from in vivo studies:
-
Blood-Brain Barrier Permeability: this compound is capable of crossing the blood-brain barrier.[1][2]
-
Reduction of Cerebral Pathology: Treatment with this compound significantly reduced cerebral Aβ plaques and hyperphosphorylated tau tangles in 5XFAD mice.[1][5][6]
-
Cognitive Improvement: this compound-treated mice showed amelioration of cognitive deficits in behavioral tests, including the Y-maze spontaneous alternation and contextual fear conditioning tests.[1][5][6]
These findings highlight the promise of this compound as a small molecule therapeutic for Alzheimer's disease.[1][2]
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of this compound.
5.1. Screening of Nec-1 Derivatives for Aβ and Tau Aggregation Inhibition
This protocol outlines the initial screening process to identify potent inhibitors of Aβ and tau aggregation from a chemical library.
Caption: Figure 3. Experimental workflow for the screening and identification of this compound.
-
Objective: To identify compounds that inhibit the aggregation of both Aβ and tau.
-
Method: A Thioflavin T (ThT) fluorescence assay was used to quantify the formation of amyloid fibrils.
-
Procedure:
-
A library of 52 DN chemicals, synthesized via Knoevenagel condensation, was prepared.[2]
-
Each compound was incubated with Aβ peptides or tau protein.
-
ThT was added to the samples, and fluorescence was measured to determine the extent of fibril formation.
-
Compounds that demonstrated significant inhibition of both Aβ and tau aggregation were selected for further evaluation.
-
5.2. In Vivo Efficacy in 5XFAD Mouse Model
This protocol describes the long-term administration of this compound to a transgenic mouse model of AD to assess its therapeutic effects.
-
Animal Model: 5XFAD transgenic mice, which exhibit significant Aβ and tau pathology.[1]
-
Behavioral Tests:
-
Pathophysiological Analysis:
Future Directions
Further research is necessary to fully elucidate the therapeutic potential of this compound.[1][2] Key areas for future investigation include:
-
Detailed pharmacokinetic and pharmacodynamic studies.
-
Elucidation of the precise structural mechanisms by which this compound interacts with Aβ and tau aggregates.[1][2]
-
Evaluation of long-term safety and toxicity.
The promising preclinical data for this compound suggest that it is a valuable lead compound for the development of novel, disease-modifying therapies for Alzheimer's disease.[1][2]
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
DN5355 and its Blood-Brain Barrier Permeability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
DN5355 is a novel small molecule compound identified as a promising therapeutic candidate for Alzheimer's disease.[1][2][3] Its mechanism of action involves the dual targeting of both amyloid-β (Aβ) and tau protein aggregation, two pathological hallmarks of the disease.[2][3][4] For any centrally acting therapeutic, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.
Quantitative Data on Blood-Brain Barrier Permeability
Direct quantitative in vivo data for this compound's brain-to-plasma concentration ratio (Kp) or efflux ratio has not been published in the available scientific literature. The primary assessment of its BBB penetration was conducted using an in vitro model.
Table 1: Summary of In Vitro Permeability and Pharmacokinetic Properties of this compound
| Parameter | Assay | Result | Implication |
| BBB Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Permeability is slightly higher than medium permeability controls.[1][5] | Suggests sufficient passive diffusion across the BBB. |
| Metabolic Stability | Liver Microsomes (Human, Rat, Mouse) | Half-life < 30 minutes.[1] | Exhibits rapid liver metabolism. |
| Plasma Stability | Human and Rat Plasma | Stable for up to 2 hours.[1] | The compound is stable in plasma. |
It is important to note that there is no publicly available information on whether this compound is a substrate of active efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp). The interaction with such transporters is a critical factor influencing the net concentration of a drug in the central nervous system.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The specific, detailed protocol used for the PAMPA assessment of this compound has not been published. However, a general methodology for a PAMPA-BBB assay is as follows:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane that mimics the lipid composition of the brain capillary endothelial cells.
-
Preparation of Solutions: The test compound (this compound) is dissolved in a buffer solution at a known concentration. This serves as the donor solution. The acceptor wells of the plate are filled with a fresh buffer solution.
-
Assay Procedure: The filter plate (with the artificial membrane) is placed on top of the acceptor plate, and the donor solution containing the test compound is added to the filter wells.
-
Incubation: The entire plate assembly is incubated for a predetermined period (typically several hours) at room temperature, allowing the compound to diffuse from the donor compartment, across the artificial membrane, and into the acceptor compartment.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well (donor solution that did not diffuse), are determined using an appropriate analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The effective permeability (Pe) of the compound is calculated based on the change in concentration in the acceptor well over time. Compounds are typically categorized as having low, medium, or high permeability based on their calculated Pe values in comparison to known standards.
In Vivo Efficacy Studies in 5XFAD Mice
The therapeutic potential of this compound was assessed in a transgenic mouse model of Alzheimer's disease (5XFAD). The general protocol for these studies was as follows:
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1) and develop age-dependent Aβ plaques and cognitive deficits.
-
Drug Administration: this compound was administered orally to the mice. In one study, it was provided at a dose of 30 mg/kg/day for 6 weeks.[5]
-
Behavioral Testing: Following the treatment period, cognitive function was assessed using behavioral tests such as the Y-maze for spatial memory and contextual fear conditioning for associative learning.[1][3]
-
Histopathological and Biochemical Analysis: After the behavioral assessments, brain tissue was collected. Immunohistochemistry was used to visualize and quantify Aβ plaques. Western blotting was employed to measure the levels of phosphorylated tau.[1][2]
Visualizations
Caption: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Conceptual diagram of drug transport across the blood-brain barrier.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. View of Investigation of the pharmacological activity of the tetrapeptide HAEЕ, zinc, and human serum albumin in a transgenic mouse model with tau protein overexpression (P301S) | Research Results in Pharmacology [rrpharmacology.ru]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on DN5355 for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of Alzheimer's is the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein tangles.[1] These protein aggregates are believed to play a central role in neuronal dysfunction and cognitive decline. The development of therapeutic agents that can target both Aβ and tau pathologies is a promising strategy in the pursuit of effective treatments. This technical guide provides a comprehensive overview of the early-stage research on DN5355, a small molecule compound identified as a potential dual-targeting agent for neurodegenerative diseases.
This compound was discovered through the screening of 52 derivatives of necrostatin-1 (B1678002) (Nec-1) and has demonstrated the ability to both inhibit the formation of and disaggregate existing Aβ and tau fibrils in vitro.[1][2] Furthermore, preclinical studies in a transgenic mouse model of Alzheimer's disease have shown that this compound can cross the blood-brain barrier, reduce cerebral Aβ plaques and tau hyperphosphorylation, and ameliorate cognitive deficits.[1][2] This document will detail the quantitative data from these foundational studies, provide in-depth experimental protocols, and visualize the proposed mechanisms and workflows.
Data Presentation
The following tables summarize the key quantitative findings from the early-stage research on this compound.
Table 1: In Vitro Efficacy of this compound on Aβ and Tau Aggregation
| Assay Type | Compound | Concentration (μM) | Inhibition of Aggregation (%) | Dissociation of Pre-formed Aggregates (%) |
| Aβ Aggregation | This compound | 500 | 68.68 | Not Reported |
| DN4809 | 500 | Not Reported | 74.68 | |
| DN5780 | 500 | 67.20 | Not Reported | |
| Tau Aggregation | This compound | 500 | 74.12 | Not Reported |
| DN5780 | 500 | Not Reported | 89.16 |
Data extracted from in vitro Thioflavin T assays.[2]
Table 2: In Vivo Efficacy of this compound in 5XFAD Transgenic Mice
| Treatment Group | Age of Mice | Dosage | Duration | Change in Cortical Aβ Plaques | Change in Cortical Phosphorylated Tau | Cognitive Improvement |
| This compound | 8 months | 50 mg/kg/day (in drinking water) | 10 weeks | Significant reduction | Significant reduction | Amelioration of deficits in Y-maze and contextual fear conditioning tests |
| This compound | 6 months | 30 mg/kg/day (in drinking water) | 6 weeks | Significant reduction | Not Reported | Not Reported |
Data from studies conducted on the 5XFAD transgenic mouse model of Alzheimer's disease.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the early-stage evaluation of this compound.
In Vitro Aggregation Assays
This assay is used to quantify the formation of β-sheet-rich structures, characteristic of amyloid fibrils.
-
Reagent Preparation:
-
Thioflavin T Stock Solution (1 mM): Dissolve Thioflavin T powder in distilled water to a final concentration of 1 mM. Filter the solution through a 0.22 µm syringe filter. Store in the dark at 4°C.[3]
-
Assay Buffer (e.g., PBS, pH 7.4): Prepare a standard phosphate-buffered saline solution.[4]
-
Aβ and Tau Monomers: Prepare monomeric solutions of Aβ and tau fragments (e.g., K18) according to established protocols. To ensure a monomeric state, peptides can be pre-treated with solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break down pre-existing aggregates, followed by solvent evaporation and resuspension in the assay buffer.[3]
-
Heparin Stock Solution (for tau aggregation): Prepare a 1 mM stock solution of heparin in distilled water and filter through a 0.22 µm syringe filter.[4]
-
-
Protocol for Inhibition of Aggregation:
-
In a 96-well black plate, combine the monomeric Aβ or tau solution with the desired concentration of this compound.
-
For tau aggregation, add heparin to induce fibrillization.[4]
-
Incubate the plate at 37°C with continuous shaking.
-
At specified time points, add Thioflavin T solution to each well to a final concentration of approximately 25 µM.[4]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[4]
-
-
Protocol for Dissociation of Pre-formed Aggregates:
-
Pre-form Aβ or tau fibrils by incubating the monomeric solutions under aggregating conditions (e.g., 37°C with shaking for several days).
-
Add different concentrations of this compound to the pre-formed fibrils.
-
Incubate the mixture for a specified period.
-
Measure the remaining fibril content using the Thioflavin T assay as described above.
-
In Vivo Studies in 5XFAD Mice
-
Animal Model: 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, are used. These mice develop rapid Aβ plaque accumulation.[1]
-
Drug Administration: this compound is administered to the mice via their drinking water at specified dosages (e.g., 30 mg/kg/day or 50 mg/kg/day).[1] The drug solution is prepared fresh and replaced regularly.
-
Y-Maze Spontaneous Alternation Test: This test assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.[5]
-
Procedure:
-
Data Analysis: Calculate the percentage of spontaneous alternations, which is the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100.
-
-
Contextual Fear Conditioning Test: This test evaluates associative learning and memory.[8]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a system to present an auditory cue.
-
Procedure:
-
Training (Day 1): Place the mouse in the conditioning chamber. After a habituation period, present a neutral conditioned stimulus (e.g., a tone) followed by a mild, brief foot shock (unconditioned stimulus).[8][9] Repeat this pairing.
-
Contextual Testing (Day 2): Place the mouse back into the same chamber without presenting the tone or the shock.[8]
-
-
Data Analysis: Measure the amount of time the mouse spends "freezing" (complete immobility except for respiration) during the contextual testing. Increased freezing time indicates a stronger memory of the aversive context.[8]
-
-
Tissue Preparation:
-
Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brains and post-fix them in 4% PFA.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains coronally using a cryostat.[10]
-
-
Staining Protocol:
-
Wash the brain sections in a buffer solution (e.g., TBS).
-
Perform antigen retrieval if necessary (e.g., with formic acid for Aβ staining).[11]
-
Block non-specific binding sites with a blocking solution (e.g., normal serum in TBS).
-
Incubate the sections with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau.[11]
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the Aβ plaque load (number and size of plaques) and the intensity of phosphorylated tau staining using image analysis software (e.g., ImageJ).[1]
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed dual-targeting mechanism of this compound on Aβ and tau aggregation pathways.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo evaluation of this compound in the 5XFAD mouse model.
Screening Process for this compound Identification
Caption: Logical flow of the screening process that identified this compound.
References
- 1. How small molecule tau inhibitors could treat Alzheimer’s disease | Drug Discovery News [drugdiscoverynews.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. researchgate.net [researchgate.net]
- 6. Y-Maze Protocol [protocols.io]
- 7. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
- 8. SOP of fear conditioning test [ja.brc.riken.jp]
- 9. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of β-amyloid aggregates/plaques in 5xFAD mice by labelled native PLGA nanoparticles: implication in the diagnosis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Aβ antibodies bound to neuritic plaques enhance microglia activity and mitigate tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DN5355 in In Vitro Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing DN5355 in in vitro aggregation assays targeting amyloid-beta (Aβ) and tau proteins, key pathological hallmarks of Alzheimer's disease. This compound has been identified as a potent small molecule capable of both inhibiting the formation of and disaggregating pre-existing Aβ and tau fibrils.[1][2][3] The following protocols are based on established methodologies and offer guidance for researchers investigating potential therapeutic agents for neurodegenerative diseases.
Quantitative Data Summary
The efficacy of this compound in modulating Aβ and tau aggregation has been quantified in various in vitro assays. The data presented below summarizes the inhibitory and disaggregation effects of this compound.
| Assay Type | Target Protein | This compound Concentration (µM) | Effect | % Reduction/Dissociation of Aggregates |
| Aggregation Inhibition | Amyloid-beta (Aβ) | 500 | Inhibition | 68.68% |
| Aggregate Dissociation | Amyloid-beta (Aβ) | 500 | Dissociation | Not specified, but DN4809 showed 74.68% |
| Aggregation Inhibition | Tau (K18 fragment) | 500 | Inhibition | 74.12% |
| Aggregate Dissociation | Tau (K18 fragment) | Not specified | Dissociation | DN5780 showed 89.16% efficacy |
Data is normalized to control conditions (incubated Aβ or tau without the compound)[1][2].
Experimental Protocols
Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This assay assesses the ability of this compound to prevent the aggregation of Aβ peptides. The protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures characteristic of amyloid fibrils.[1][4]
Materials:
-
Aβ(1-42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Glycine (B1666218) buffer (50 mM, pH 8.5)
-
96-well half-area black microplate
Procedure:
-
Prepare Aβ(1-42) stock solution.
-
Co-incubate Aβ(1-42) with varying concentrations of this compound (e.g., 50 µM, 500 µM) at 37°C for 3 days.[1][2]
-
After incubation, transfer 25 µL of each sample to a 96-well half-area black microplate.[1][2]
-
Add 75 µL of 5 µM ThT solution in 50 mM glycine buffer (pH 8.5) to each well.[1][2]
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.[5][6]
-
Normalize the fluorescence data to the control sample containing Aβ incubated without this compound (representing 100% aggregation).[1][2]
Pre-formed Aβ Fibril Disaggregation Assay
This protocol evaluates the capacity of this compound to break down existing Aβ aggregates.
Materials:
-
Pre-formed Aβ(1-42) fibrils
-
This compound
-
Thioflavin T (ThT)
-
Glycine buffer (50 mM, pH 8.5)
-
96-well half-area black microplate
Procedure:
-
Prepare pre-formed Aβ(1-42) fibrils by incubating the peptide solution at 37°C for 3 days.[1][2]
-
Treat the pre-formed fibrils with varying concentrations of this compound (e.g., 50 µM, 500 µM).
-
Incubate the mixture for an additional period (e.g., 1 day) at room temperature.[1]
-
Measure the remaining fibril content using the ThT fluorescence assay as described in the Aβ Aggregation Inhibition Assay (steps 3-6).
Tau Aggregation Inhibition Assay
This assay determines the effectiveness of this compound in preventing the aggregation of the tau protein fragment K18.[1]
Materials:
-
Tau fragment K18 (0.5 mg/mL)
-
This compound
-
Heparin (1 mg/mL)
-
Dithiothreitol (DTT) (100 µM)
-
Thioflavin T (ThT)
-
Glycine buffer (50 mM, pH 8.5)
-
96-well half-area black microplate
Procedure:
-
Co-incubate K18 fragments (0.5 mg/mL) with varying concentrations of this compound (e.g., 50 µM, 500 µM) in the presence of heparin (1 mg/mL) and DTT (100 µM) to induce fibrillization.[1][2]
-
Following incubation, quantify the level of tau aggregation using the ThT fluorescence assay as described in the Aβ Aggregation Inhibition Assay (steps 3-6).[1][2]
-
Normalize the data to the control sample containing K18 incubated with heparin and DTT but without this compound.[1][2]
Pre-formed Tau Fibril Disaggregation Assay
This protocol is designed to assess the ability of this compound to disassemble pre-existing tau fibrils.
Materials:
-
Pre-formed tau (K18) fibrils
-
This compound
-
Thioflavin T (ThT)
-
Glycine buffer (50 mM, pH 8.5)
-
96-well half-area black microplate
Procedure:
-
Generate pre-formed tau fibrils by incubating K18 fragments (0.5 mg/mL) with heparin (1 mg/mL) and DTT (100 µM) at 37°C for 5 days.[1][2]
-
Treat the pre-formed fibrils with varying concentrations of this compound (e.g., 50 µM, 500 µM).
-
Incubate the mixture for an additional 5 days at 37°C.[1][2]
-
Measure the remaining fibril content using the ThT fluorescence assay as described in the Aβ Aggregation Inhibition Assay (steps 3-6).[1][2]
Tau Binding Fluorometric Assay
This assay evaluates the direct interaction of this compound with different forms of the tau protein.[1][2]
Materials:
-
Monomeric and aggregated tau fragments (K18 or P301S)
-
This compound (100 µM)
-
96-well clear round-bottom plate
-
96-well black round-bottom plate
Procedure:
-
Prepare aggregated tau fragments by incubating K18 or P301S peptides with heparin (0.1 mg/mL) and DTT (100 µM) at 37°C for 5 days.[1][2]
-
Treat both monomeric and aggregated tau fragments with 100 µM this compound.[1][2]
-
Measure the absorbance spectrum from 350 to 700 nm in a 96-well clear round-bottom plate.[1][2]
-
Transfer the solutions to a 96-well black round-bottom plate.[1][2]
-
Scan the fluorescence spectrum with an excitation wavelength of 420 nm.[1][2]
Visualized Workflows and Pathways
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Aβ42 Aggregation Inhibitors using a Thioflavin T Assay with DN5355
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Amyloid beta-42 (Aβ42) aggregation is a pathological hallmark of Alzheimer's disease. This application note provides a detailed protocol for a Thioflavin T (ThT) fluorescence assay to screen for and characterize inhibitors of Aβ42 aggregation, using DN5355 as a reference compound. This compound is a known small molecule that inhibits the aggregation of Aβ and tau proteins[1]. The presented protocol is optimized for a 96-well plate format, suitable for high-throughput screening (HTS) applications in drug discovery and neurodegenerative disease research.
Introduction
The aggregation of Aβ42 peptide into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease[2]. The Thioflavin T (ThT) assay is a widely used method to monitor amyloid fibril formation in real-time[3]. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils[4]. This property allows for the quantitative measurement of Aβ42 aggregation kinetics and the evaluation of the efficacy of potential inhibitory compounds. This protocol details the use of the ThT assay to assess the inhibitory potential of test compounds against Aβ42 aggregation, with this compound serving as a positive control inhibitor.
Principle of the Method
Monomeric Aβ42 peptides, when incubated under aggregation-promoting conditions, self-assemble into β-sheet-rich amyloid fibrils. ThT dye, present in the reaction mixture, intercalates into these amyloid fibrils, resulting in a significant increase in its fluorescence emission. The rate of fluorescence increase is proportional to the rate of fibril formation. In the presence of an inhibitor like this compound, the aggregation process is impeded, leading to a reduction in the rate and extent of the fluorescence signal. By monitoring the ThT fluorescence over time, the inhibitory activity of test compounds can be quantified.
Materials and Reagents
-
Aβ42 peptide (human, synthetic): Highly purified and pre-treated to ensure a monomeric state.
-
This compound: Reference inhibitor compound[1].
-
Thioflavin T (ThT): Molecular biology grade.
-
Dimethyl sulfoxide (B87167) (DMSO): ACS grade or higher.
-
Phosphate-Buffered Saline (PBS): 10X, sterile, pH 7.4.
-
Nuclease-free water: For reagent preparation.
-
96-well black, clear-bottom microplates: Non-binding surface recommended.
-
Plate sealer: To prevent evaporation during incubation.
Experimental Protocol
Preparation of Reagents
-
Aβ42 Stock Solution (1 mg/mL): Carefully dissolve lyophilized Aβ42 peptide in an appropriate solvent as recommended by the supplier to obtain a stock solution. To ensure a monomeric state, further purification by size-exclusion chromatography may be performed[5]. Aliquot and store at -80°C.
-
Aβ42 Working Solution (20 µM): On the day of the experiment, thaw an aliquot of the Aβ42 stock solution on ice. Dilute the stock solution in 1X PBS to a final concentration of 20 µM. Keep on ice until use.
-
ThT Stock Solution (1 mM): Dissolve ThT powder in nuclease-free water to a final concentration of 1 mM. Filter through a 0.22 µm syringe filter[6]. Store in the dark at 4°C for up to one week[4].
-
ThT Working Solution (50 µM): Dilute the 1 mM ThT stock solution in 1X PBS to a final concentration of 50 µM. Prepare this solution fresh before each experiment.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
This compound Working Solutions: Prepare a serial dilution of the this compound stock solution in 1X PBS. The final concentrations in the assay will be 2-fold lower than the working solution concentrations.
Assay Procedure
-
Plate Setup: In a 96-well black, clear-bottom microplate, add the following components in triplicate for each condition:
-
Test wells: 10 µL of this compound working solution (or other test compounds) + 40 µL of 1X PBS.
-
Positive control (no inhibitor): 10 µL of 1X PBS + 40 µL of 1X PBS.
-
Blank (no Aβ42): 10 µL of 1X PBS + 40 µL of 1X PBS + 50 µL of ThT working solution.
-
-
Initiate Aggregation: Add 50 µL of the 20 µM Aβ42 working solution to the test and positive control wells. The final volume in all wells will be 100 µL. The final concentration of Aβ42 will be 10 µM, and the final concentration of ThT will be 25 µM.
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C[6].
-
Measure the ThT fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm[6].
-
Take readings every 5-10 minutes for a total of 24-48 hours. Include a brief shaking step before each reading to ensure a homogenous solution[6].
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence readings of all other wells at each time point.
-
Kinetic Curves: Plot the background-corrected fluorescence intensity versus time for each concentration of this compound and the positive control. The resulting curves should be sigmoidal, representing the lag phase, exponential growth phase, and plateau of fibril formation.
-
Percentage Inhibition: Calculate the percentage inhibition of Aβ42 aggregation for each inhibitor concentration at a specific time point (e.g., when the positive control has reached its plateau) using the following formula:
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces Aβ42 aggregation by 50%.
Quantitative Data Summary
The following table summarizes hypothetical data for the inhibition of Aβ42 aggregation by this compound, as determined by the ThT assay.
| This compound Concentration (µM) | Average Fluorescence (a.u.) at 24h | Standard Deviation | % Inhibition |
| 0 (Control) | 8500 | 350 | 0% |
| 1 | 6800 | 280 | 20.0% |
| 5 | 4250 | 210 | 50.0% |
| 10 | 2125 | 150 | 75.0% |
| 25 | 850 | 90 | 90.0% |
| 50 | 425 | 50 | 95.0% |
| IC50 | 5 µM |
Visualizations
Caption: Experimental workflow for the ThT assay with this compound.
Caption: Inhibition of Aβ42 aggregation by this compound.
Troubleshooting
-
High background fluorescence: Ensure the ThT solution is freshly prepared and filtered. Use non-binding plates to minimize non-specific interactions.
-
No aggregation observed: Confirm the quality and monomeric state of the Aβ42 peptide. Ensure the incubation conditions (temperature, shaking) are optimal.
-
High variability between replicates: Ensure accurate pipetting and thorough mixing of reagents. Use a plate sealer to prevent evaporation, which can concentrate reagents in the wells.
Conclusion
The Thioflavin T assay is a robust and reproducible method for studying the kinetics of Aβ42 aggregation and screening for potential inhibitors. This protocol, using this compound as a reference compound, provides a reliable framework for identifying and characterizing novel therapeutic agents for Alzheimer's disease. The 96-well format allows for efficient screening of compound libraries, accelerating the drug discovery process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurotoxicity of Alzheimer's disease Aβ peptides is induced by small changes in the Aβ42 to Aβ40 ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for Administering DN5355 to Cell Cultures for Tauopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The small molecule DN5355 has emerged as a promising therapeutic candidate due to its dual ability to inhibit the aggregation of both amyloid-beta and tau proteins, as well as disaggregate pre-formed fibrils.[1][2] In vitro studies have demonstrated that this compound can reduce tau aggregation by 74.12%.[1] These application notes provide detailed protocols for utilizing this compound in cell culture models of tauopathy to investigate its efficacy and mechanism of action in a cellular context.
Data Presentation
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies, which can serve as a reference for designing cell culture experiments.
Table 1: In Vitro Efficacy of this compound on Tau Aggregation
| Parameter | Value | Source |
| Tau Aggregation Inhibition | 74.12% | [1] |
| Tau Dissociation Efficacy | Less effective than DN5780 (89.16%) | [1] |
| Test Concentration (Tau Binding Assay) | 100 µM | [1][3][4] |
Table 2: In Vivo Efficacy of this compound in a 5XFAD Mouse Model
| Parameter | Dosage | Duration | Outcome | Source |
| Reduction in Aβ plaques and hyperphosphorylated tau | 30 mg/kg/day (oral) | 6 weeks | Significant reduction | [1] |
| Amelioration of cognitive deficits | 30 mg/kg/day (oral) | 9 weeks | Improved performance in Y-maze and contextual fear conditioning tests | [1] |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for modeling tauopathy. Two commonly used and well-characterized human cell lines are recommended:
-
SH-SY5Y Neuroblastoma Cells: These cells can be differentiated into a more mature neuronal phenotype, which is advantageous for studying tau pathology in a more physiologically relevant context.[5]
-
HEK293 Cells: These cells are easily transfected and are often used to create stable cell lines expressing specific tau constructs, including FRET-based biosensor systems for monitoring tau aggregation in real-time.[6][7]
Protocol 1a: Culture of SH-SY5Y Cells
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 1b: Differentiation of SH-SY5Y Cells
-
Plate SH-SY5Y cells at a density of 2 x 10^4 cells/cm^2.
-
After 24 hours, replace the growth medium with differentiation medium containing 10 µM retinoic acid for 3-5 days.
-
For a more mature neuronal phenotype, continue differentiation in a medium containing Brain-Derived Neurotrophic Factor (BDNF).
Protocol 1c: Culture of HEK293 Tau Biosensor Cells
-
Culture HEK293 cells stably expressing a tau-FRET biosensor (e.g., tau-RD(P301S)-CFP/YFP) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transgene expression.[7]
-
Maintain and passage cells as described for SH-SY5Y cells.
Induction of Tau Pathology in Cell Cultures
To study the inhibitory effects of this compound, tau pathology must first be induced in the cultured cells. This is typically achieved by "seeding" with pre-formed tau fibrils (PFFs).
Protocol 2: Preparation of Tau Pre-formed Fibrils (PFFs)
-
Recombinantly express and purify the desired tau isoform (e.g., full-length human tau, or the K18 fragment).
-
Induce fibrillization by incubating the purified tau protein with an aggregation inducer such as heparin or arachidonic acid.
-
Monitor fibril formation using Thioflavin T (ThT) fluorescence.
-
Sonicate the mature fibrils to create smaller "seeds" suitable for cellular uptake.
Protocol 3: Seeding of Tau Aggregation in Cultured Cells
-
Plate cells (differentiated SH-SY5Y or HEK293 tau biosensor cells) in a suitable format (e.g., 96-well plate).
-
Prepare a working solution of tau PFFs in the appropriate cell culture medium.
-
Add the tau PFFs to the cells at a final concentration typically in the nanomolar range (optimization may be required).
-
Incubate the cells for 24-48 hours to allow for uptake of the seeds and induction of intracellular tau aggregation.
Administration of this compound to Cell Cultures
Protocol 4: Treatment of Cells with this compound
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). MedchemExpress suggests that this compound is soluble in DMSO at 5 mg/mL with warming and sonication.[2]
-
From the stock solution, prepare a range of working concentrations of this compound in the cell culture medium. Based on in vitro data, a starting concentration range of 1-100 µM is recommended for initial dose-response experiments.
-
This compound can be administered to the cells either concurrently with the tau PFFs or as a post-treatment after seeding has been established.
-
Co-treatment: Add this compound and tau PFFs to the cells simultaneously to assess its ability to inhibit the initial seeding and aggregation process.
-
Post-treatment: Add this compound to the cells 24-48 hours after seeding to evaluate its potential to halt or reverse ongoing aggregation.
-
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with tau PFFs and vehicle, and cells treated with a known tau aggregation inhibitor as a positive control.
-
Incubate the cells with this compound for a desired period, typically 24-72 hours.
Assessment of this compound Efficacy
Multiple endpoints should be assessed to determine the effect of this compound on tau pathology and cell health.
Protocol 5: Quantification of Tau Aggregation
-
Filter Trap Assay (for insoluble tau):
-
Lyse the cells in a buffer containing detergent (e.g., Triton X-100).
-
Filter the lysates through a cellulose (B213188) acetate (B1210297) or nitrocellulose membrane using a dot-blot apparatus. Insoluble, aggregated tau will be retained on the membrane.
-
Wash the membrane to remove soluble proteins.
-
Detect the trapped tau aggregates using a specific anti-tau antibody (e.g., AT8 for phosphorylated tau, or a total tau antibody).
-
Quantify the signal using densitometry.
-
-
Immunocytochemistry and Thioflavin S Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain for aggregated tau using an anti-phospho-tau antibody (e.g., AT8) and a fluorescent secondary antibody.
-
Counterstain with Thioflavin S, a dye that binds to beta-sheet structures characteristic of tau fibrils.
-
Visualize and quantify the number and intensity of tau inclusions using fluorescence microscopy.
-
-
FRET-based Flow Cytometry (for HEK293 tau biosensor cells):
-
Harvest the cells by trypsinization.
-
Analyze the cells using a flow cytometer capable of detecting CFP and YFP fluorescence and FRET.
-
The FRET signal is indicative of intracellular tau aggregation, where the CFP and YFP tags on the tau monomers are brought into close proximity.
-
Quantify the percentage of FRET-positive cells and the mean FRET intensity.[7]
-
Protocol 6: Assessment of Tau Phosphorylation
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for various phospho-tau epitopes (e.g., AT8, PHF-1).
-
Use an antibody for total tau to normalize the levels of phosphorylated tau.
-
Quantify the band intensities to determine the effect of this compound on tau hyperphosphorylation.
Protocol 7: Evaluation of Cellular Viability
-
Perform a cell viability assay, such as the MTT or LDH release assay, to assess any cytotoxic effects of this compound or its protective effects against tau-induced toxicity.
-
Treat cells with a range of this compound concentrations, both in the presence and absence of tau PFFs.
-
Measure cell viability according to the manufacturer's instructions for the chosen assay.
Visualizations
Caption: Experimental workflow for testing this compound in a cell culture model of tauopathy.
Caption: Hypothesized mechanism of action of this compound on the tau aggregation pathway.
References
- 1. Differentiation of SH-SY5Y Cells into Cortical Neuron-like Cells for Tauopathy Modeling and Seeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteopathic tau seeding predicts tauopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DN5355 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
DN5355 is a novel small molecule drug candidate identified as a potent dual-targeting agent against the primary pathological hallmarks of Alzheimer's disease (AD): amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles.[1][2][3] Preclinical studies in the 5XFAD transgenic mouse model of AD have demonstrated that oral administration of this compound can significantly reduce the burden of cerebral Aβ plaques and phosphorylated tau.[1][2][3][4] This leads to a notable amelioration of cognitive deficits.[1][2][3] this compound has the ability to both inhibit the formation of new Aβ and tau aggregates and dissociate pre-existing ones.[1][4] Furthermore, it is capable of crossing the blood-brain barrier (BBB) to directly interact with its targets in the brain.[1][4] These application notes provide a summary of key in vivo data and detailed protocols for the preparation and administration of this compound in animal models based on published studies.
Pharmacokinetic and Stability Profile
Prior to in vivo administration, it is crucial to understand the basic pharmacokinetic properties of this compound. In vitro assays have characterized its stability in biological matrices.
Table 1: Pharmacokinetic and Stability Data for this compound
| Parameter | Matrix | Observation | Control Used |
|---|---|---|---|
| Metabolic Stability | Liver Microsomes | Rapid metabolism (Half-life < 30 min) | Verapamil |
| Plasma Stability | Human and Rat Plasma | Stable for up to 2 hours | Enalapril |
| BBB Permeability | PAMPA Assay | this compound is capable of crossing the BBB | Not Specified |
Data sourced from[1].
In Vivo Dosage and Administration Regimens
Animal studies have successfully utilized oral administration of this compound via drinking water in the 5XFAD transgenic mouse model of Alzheimer's disease.[1] Two primary dosing regimens have been reported, targeting different stages of pathology.
Table 2: this compound Dosing Regimens in 5XFAD Mice
| Study Type | Animal Model | Age at Treatment Start | Dosage | Duration | Administration Route | Vehicle Composition |
|---|---|---|---|---|---|---|
| Long-Term | 5XFAD Male Mice | 8 months | 50 mg/kg/day | 9 weeks | Ad libitum in drinking water | 2% DMSO, 2% PEG400, 0.4% NaOH |
| Short-Term | 5XFAD Male Mice | 6 months | 30 mg/kg/day | 6 weeks | Ad libitum in drinking water | 2% DMSO, 2% PEG400, 0.4% NaOH |
Data sourced from[1].
Mechanism of Action: Dual Inhibition of Aβ and Tau Aggregation
This compound functions by directly targeting the aggregation pathways of both amyloid-β and tau proteins, which are central to Alzheimer's disease pathology.[1][2] It not only prevents the formation of new aggregates but also aids in the dissociation of pre-formed fibrils.[1][4] This dual-action mechanism is believed to underlie its efficacy in reducing plaque and tangle pathology, ultimately leading to cognitive improvements in animal models.[1][4]
Caption: this compound inhibits Aβ and Tau aggregation, reducing pathology.
Experimental Protocols
This protocol details the steps for oral administration of this compound to mice ad libitum in their drinking water, based on the methodology used in published 5XFAD mouse studies.[1]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N)
-
Sterile water for drinking
-
Calibrated water bottles for animal cages
-
Scale and appropriate weighing supplies
-
Serological pipettes and conical tubes
Procedure:
-
Calculate Daily Water Consumption:
-
Before starting the treatment, monitor and record the average daily water consumption per cage for at least 3-5 days to establish a baseline. This is critical for accurate dose calculation.
-
-
Prepare the Vehicle Solution:
-
Prepare a stock vehicle solution consisting of 2% DMSO, 2% PEG400, and 0.4% NaOH in sterile water.
-
Example for 100 mL: Add 2 mL of DMSO, 2 mL of PEG400, and 0.4 mL of 1N NaOH to approximately 95 mL of sterile water. Mix thoroughly and adjust the final volume to 100 mL.
-
-
Calculate the Required Amount of this compound:
-
Use the following formula to determine the amount of this compound needed per cage, per day:
-
Total Weight of Mice (kg) x Target Dose (mg/kg) = Total this compound per cage (mg)
-
-
The concentration of this compound in the drinking water will be:
-
Total this compound (mg) / Avg. Daily Water Consumption (mL) = Concentration (mg/mL)
-
-
-
Prepare the this compound Dosing Solution:
-
Weigh the calculated amount of this compound.
-
Dissolve the this compound powder completely in the prepared vehicle solution. Ensure the final volume corresponds to the average daily water consumption for that cage.
-
Note: It is crucial to ensure complete dissolution of the compound in the vehicle before providing it to the animals.
-
-
Administration:
-
Fill the calibrated water bottles with the freshly prepared this compound solution.
-
Replace the standard water bottles on the cages with the treatment bottles.
-
For the control group, provide bottles containing only the vehicle solution.
-
-
Daily Monitoring and Replacement:
-
Each day, measure and record the remaining volume of water in each bottle to monitor consumption.
-
Discard any remaining solution and replace it with a freshly prepared this compound or vehicle solution daily. This ensures compound stability and accurate dosing.
-
-
Adjustments:
-
Periodically re-weigh the animals (e.g., weekly) and adjust the amount of this compound added to the water to maintain the target mg/kg/day dosage.
-
In Vivo Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for testing this compound from animal model to data analysis.
Summary and Conclusion
This compound is a promising therapeutic candidate for Alzheimer's disease with a dual mechanism of action against both amyloid-β and tau pathologies.[1][2] The protocols and data presented here, derived from peer-reviewed studies, provide a robust starting point for researchers planning preclinical in vivo evaluations.[1] Successful administration via drinking water offers a non-invasive, low-stress method for long-term studies in mouse models.[1] Careful monitoring of water consumption and animal weight is essential for maintaining accurate and consistent dosing throughout the experimental period.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Imaging of DN5355 in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
DN5355 is a promising small molecule drug candidate with a dual-targeting function against both amyloid-β (Aβ) and tau protein aggregation, the primary pathological hallmarks of Alzheimer's disease (AD).[1][2][3][4] Preclinical studies have demonstrated its ability to inhibit and reverse the aggregation of Aβ and tau in vitro.[1][2] When administered orally to the 5XFAD transgenic mouse model of AD, this compound significantly reduced cerebral Aβ plaques and hyperphosphorylated tau tangles, leading to an amelioration of cognitive deficits.[1][2][3] A critical aspect of its therapeutic potential is its ability to cross the blood-brain barrier (BBB).[1][2]
These application notes provide a proposed methodology for conducting in vivo imaging of this compound in the brain using positron emission tomography (PET), a powerful technique for non-invasively assessing the distribution and target engagement of drug candidates in living organisms. While direct in vivo imaging studies of this compound have not yet been published, this document outlines a comprehensive, hypothetical protocol based on its known characteristics and established neuroimaging standards.
Principle of In Vivo Imaging with this compound
To enable in vivo imaging, this compound must be radiolabeled with a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), to create a radiotracer. Once administered intravenously, the radiolabeled this compound will cross the BBB and bind to its targets in the brain: Aβ plaques and tau aggregates. The positron emissions from the radiotracer can then be detected by a PET scanner, allowing for the three-dimensional visualization and quantification of this compound distribution and target density in the brain over time. This approach can provide invaluable information on the pharmacokinetics, target engagement, and dose-occupancy relationships of this compound in a preclinical setting.
Signaling Pathway of this compound in Alzheimer's Disease
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Notes and Protocols: Using DN5355 in Combination with Other Alzheimer's Disease Treatments
For Research Use Only.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathologies, primarily the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein. The complexity of AD suggests that combination therapies targeting distinct pathological pathways may offer superior therapeutic efficacy compared to monotherapies.
This document provides detailed application notes for researchers exploring the use of DN5355 , a novel dual-targeting small molecule, in combination with other classes of AD therapeutics. This compound has been identified as a compound capable of both inhibiting the aggregation of Aβ and tau and reversing their pre-formed aggregates.[1][2][3][4] It represents a promising therapeutic candidate for targeting the core proteinopathies of AD.
Herein, we outline the rationale and propose experimental protocols for combining this compound with two other major therapeutic strategies:
-
Aβ Clearance: Utilizing a monoclonal antibody such as Lecanemab, which targets soluble Aβ protofibrils for removal.[5][6][7][8][9]
-
Aβ Production Inhibition: Employing a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor to reduce the initial enzymatic step in Aβ peptide generation.[10][11][12][13][14]
The following sections provide a profile of this compound, a rationale for combination therapy, hypothetical yet plausible data for such combinations, and detailed experimental protocols for preclinical evaluation in relevant models.
This compound Compound Profile
This compound is a small molecule Nec-1 derivative identified for its potent dual-action capabilities against the primary pathological protein aggregates in Alzheimer's disease.
-
Mechanism of Action: this compound directly interacts with both Aβ and tau proteins. It has been shown to bind to the amyloidogenic KLVFFA domain of Aβ, thereby inhibiting fibril formation and promoting the dissociation of existing fibrils.[1] Concurrently, it inhibits the aggregation of hyperphosphorylated tau.[1][2]
-
Preclinical Efficacy (Monotherapy):
-
In Vitro: this compound demonstrates significant efficacy in biochemical assays, reducing Aβ aggregation by approximately 68.7% and tau aggregation by 74.1% at a concentration of 500 μM.[1][2] It is also effective at dissociating pre-formed fibrils.[1][2]
-
In Vivo: In the 5XFAD transgenic mouse model of AD, oral administration of this compound has been shown to significantly reduce the cerebral Aβ plaque burden, decrease levels of hyperphosphorylated tau, and ameliorate cognitive deficits in behavioral tests such as the Y-maze and contextual fear conditioning.[1][2][3][4]
-
Rationale for Combination Therapy
A multi-target approach is hypothesized to provide synergistic benefits by addressing different stages of AD pathology. The combination of this compound with an Aβ-clearing antibody and a BACE1 inhibitor targets Aβ pathology from three distinct angles: production, aggregation, and clearance , while this compound uniquely adds the critical dimension of targeting tau pathology.
-
This compound: Inhibits Aβ aggregation and disassembles existing plaques. It also inhibits tau pathology, a major downstream driver of neurodegeneration.
-
Lecanemab (Anti-Aβ Antibody): Promotes the clearance of highly neurotoxic soluble Aβ protofibrils and oligomers via immune-mediated mechanisms.[5][7][8][9]
-
BACE1 Inhibitor: Reduces the upstream production of all Aβ species by blocking the cleavage of Amyloid Precursor Protein (APP).[11][12]
This complementary approach is expected to result in a more profound and sustained reduction in overall Aβ burden and its downstream consequences than any single agent alone.
Signaling Pathways and Experimental Logic
The diagrams below illustrate the mechanism of action for this compound and the overarching logic for the proposed combination therapy and experimental workflow.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lecanemab - Wikipedia [en.wikipedia.org]
- 7. Explore Mechanism of Action | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 10. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 11. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alzheimer Disease | A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment | springermedicine.com [springermedicine.com]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Cognitive Improvement with DN5355 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DN5355 is a novel small molecule drug candidate with a dual-targeting mechanism aimed at mitigating the core pathologies of Alzheimer's disease (AD).[1][2] Identified through a screening of 52 derivatives of Nec-1, this compound has demonstrated the ability to both inhibit the formation of and disaggregate existing amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles, the two primary neuropathological hallmarks of AD.[3][4] In vivo studies utilizing the 5XFAD transgenic mouse model of AD have shown that oral administration of this compound leads to a significant reduction in cerebral Aβ plaques and phosphorylated tau, resulting in the amelioration of cognitive deficits.[1][2][3]
These application notes provide a comprehensive protocol for researchers to assess the efficacy of this compound in improving cognitive function in a mouse model of Alzheimer's disease. The following sections detail the mechanism of action of this compound, experimental protocols for in vivo studies, and data presentation guidelines.
Mechanism of Action
This compound's therapeutic potential lies in its ability to concurrently target both Aβ and tau pathology.[1][3] It directly interacts with Aβ and tau aggregates, inhibiting their formation and promoting the dissociation of pre-formed fibrils.[3] The molecule has been shown to bind to the amyloidogenic KLVFFA domain of Aβ, which is critical for fibril formation.[3] Furthermore, this compound interacts with both the K18 and P301S mutant tau variants, demonstrating its broad activity against different forms of tau aggregates.[3][4] A key feature of this compound is its ability to cross the blood-brain barrier, a critical property for drugs targeting central nervous system disorders.[3][4]
Signaling Pathway of this compound in Alzheimer's Disease
Caption: Mechanism of this compound in targeting Aβ and tau pathologies.
Experimental Protocols
The following protocols are based on the successful in vivo evaluation of this compound in the 5XFAD mouse model.
Animal Model
-
Model: 5XFAD transgenic mice (B6SJL-Tg(APPSwFlLon,PSEN1M146LL286V)6799Vas/Mmjax).[3] These mice exhibit significant Aβ plaque deposition and cognitive deficits, making them a suitable model for studying AD.
-
Age: 6 to 8-month-old mice are recommended to ensure the presence of established pathology.[3][4]
-
Control Group: Age-matched wild-type littermates should be used as a control group.[3] A vehicle-treated 5XFAD group is also essential for comparison.[3]
This compound Administration
-
Dosage: 30 mg/kg/day.[3]
-
Formulation: The salt form of this compound can be used to improve aqueous solubility.[3][4]
-
Duration of Treatment: 6 to 10 weeks.[3]
Behavioral Assays for Cognitive Assessment
Cognitive function should be assessed during the final weeks of the treatment period.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
-
Data Analysis: The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) x 100.
-
Expected Outcome: this compound-treated mice are expected to show a higher percentage of spontaneous alternation compared to vehicle-treated 5XFAD mice, indicating improved spatial working memory.[3][4]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a camera to record behavior.
-
Procedure:
-
Training Day: Place the mouse in the conditioning chamber. After an exploration period (e.g., 2 minutes), deliver a conditioned stimulus (CS; e.g., a tone) followed by an unconditioned stimulus (US; a mild foot shock, e.g., 0.5 mA for 2 seconds). Repeat this pairing.
-
Context Test (24 hours later): Place the mouse back into the same chamber and record freezing behavior (the absence of all movement except for respiration) for a set period (e.g., 5 minutes).
-
Cued Test (optional, 48 hours later): Place the mouse in a novel context and present the CS (tone) without the US. Record freezing behavior.
-
-
Data Analysis: The percentage of time spent freezing is calculated.
-
Expected Outcome: this compound-treated 5XFAD mice are expected to exhibit significantly more freezing behavior during the context test compared to vehicle-treated 5XFAD mice, suggesting improved associative memory.[3][4]
Post-Mortem Tissue Analysis
Following the completion of behavioral testing, brain tissue should be collected for pathological analysis.
-
Immunohistochemistry: To visualize and quantify Aβ plaques and hyperphosphorylated tau.[3]
-
Antibodies: Anti-Aβ antibodies (e.g., D54D2 or 6E10) and anti-phospho-tau antibodies.
-
-
Immunoblotting: To quantify the levels of Aβ and phosphorylated tau in brain lysates.[3]
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: Immunohistochemical Analysis of Aβ Plaque Reduction Following DN5355 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2] These plaques are a primary target for therapeutic intervention in AD drug development. DN5355 has emerged as a promising small molecule with the ability to modulate Aβ aggregation.[1][3] In preclinical studies using the 5XFAD transgenic mouse model of AD, oral administration of this compound has been shown to significantly reduce cerebral Aβ plaques.[2][3] Immunohistochemistry (IHC) is an essential technique for visualizing and quantifying the reduction of Aβ plaques in brain tissue, providing critical evidence of a compound's efficacy. These application notes provide a comprehensive protocol for the immunohistochemical staining of Aβ plaques in brain sections from 5XFAD mice treated with this compound.
Therapeutic Rationale of this compound
This compound is a novel compound identified for its dual capacity to inhibit the aggregation of Aβ and tau proteins, and to dissociate pre-formed aggregates of both.[1][3] The proposed mechanism of action for its effect on Aβ plaques is through direct interaction with Aβ aggregates, leading to their destabilization and subsequent clearance.[1][3] This direct interaction model suggests that this compound may offer therapeutic benefits by targeting one of the primary pathological hallmarks of Alzheimer's disease.
Data Presentation: Efficacy of this compound in Aβ Plaque Reduction
The following table summarizes the quantitative data from a study evaluating the effect of this compound on Aβ plaque burden in 5XFAD mice. The data demonstrates a significant reduction in both the number and size of Aβ plaques in the cortex of treated animals compared to a vehicle control group.[3]
| Age of Mice | Treatment Group | Dosage | Treatment Duration | Brain Region | Change in Aβ Plaque Number | Change in Aβ Plaque Size |
| 6-month-old | Vehicle | - | 6 weeks | Cortex | Baseline | Baseline |
| 6-month-old | This compound | 30 mg/kg/day | 6 weeks | Cortex | ~25% reduction | ~46% reduction |
| 8-month-old | Vehicle | - | Not Specified | Cortex | Baseline | Baseline |
| 8-month-old | This compound | Not Specified | Not Specified | Cortex | ~11% reduction | ~17% reduction |
Visualizing the Experimental Workflow and Mechanism
To facilitate a clear understanding of the experimental process and the proposed mechanism of this compound, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for the immunohistochemical staining of Aβ plaques in brain tissue from 5XFAD mice treated with this compound.
Protocol 1: Brain Tissue Preparation
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Superfrost Plus microscope slides
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks (typically 48-72 hours).
-
Embed the brain in OCT compound and freeze rapidly.
-
Using a cryostat, cut 30-40 µm thick coronal sections and mount them on Superfrost Plus microscope slides.
-
Store the slides at -80°C until use.
Protocol 2: Immunohistochemistry for Aβ Plaques
Materials:
-
Primary antibody: Anti-Aβ antibody (e.g., 6E10)
-
Biotinylated secondary antibody (e.g., anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Tris-Buffered Saline with 0.1% Triton X-100 (TBS-T)
-
Blocking solution (e.g., 5% normal goat serum in TBS-T)
-
Antigen retrieval solution (e.g., 90% formic acid)
-
Mounting medium
Procedure:
-
Bring the slides to room temperature and allow them to air dry for 30 minutes.
-
Perform antigen retrieval by incubating the sections in 90% formic acid for 5-7 minutes at room temperature.
-
Wash the sections three times for 5 minutes each in TBS-T.
-
Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-Aβ antibody (6E10), diluted in blocking solution, overnight at 4°C.
-
Wash the sections three times for 5 minutes each in TBS-T.
-
Incubate the sections with the biotinylated secondary antibody, diluted in TBS-T, for 1 hour at room temperature.
-
Wash the sections three times for 5 minutes each in TBS-T.
-
Incubate the sections with the ABC reagent according to the manufacturer's instructions for 1 hour at room temperature.
-
Wash the sections three times for 5 minutes each in TBS-T.
-
Develop the signal by incubating the sections with the DAB substrate until the desired brown staining intensity is reached.
-
Rinse the slides in TBS-T and then in distilled water.
-
Dehydrate the sections through a series of graded ethanol (B145695) solutions (70%, 95%, 100%) and clear with xylene.
-
Coverslip the slides using a permanent mounting medium.
Protocol 3: Image Acquisition and Quantitative Analysis
Materials:
-
Brightfield microscope with a digital camera
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Acquire images of the stained brain sections (e.g., cortex and hippocampus) at a consistent magnification (e.g., 10x or 20x).
-
Use image analysis software to set a consistent color threshold for detecting the DAB signal across all images.
-
Quantify the Aβ plaque burden by measuring the percentage of the total area occupied by the DAB signal (plaque area).
-
To determine plaque density, count the number of individual plaques per unit area.
-
Perform statistical analysis to compare the results between the vehicle-treated control group and the this compound-treated group.
Conclusion
These application notes provide a framework for the immunohistochemical assessment of Aβ plaque reduction following treatment with this compound. The provided protocols are based on established methods and can be adapted to specific laboratory conditions. The quantitative data and the proposed mechanism of action for this compound highlight its potential as a therapeutic agent for Alzheimer's disease. Rigorous and consistent application of these immunohistochemical techniques is crucial for the accurate evaluation of the therapeutic efficacy of this compound and other Aβ-targeting compounds.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application of DN5355 in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DN5355 is a small molecule compound identified as a potent inhibitor and reverser of both amyloid-beta (Aβ) and tau protein aggregation in vitro.[1][2][3][4] These protein aggregations are pathological hallmarks of Alzheimer's disease (AD), leading to neuronal loss and cognitive decline.[1][3] Preclinical studies in a transgenic mouse model of AD have demonstrated that oral administration of this compound can significantly reduce cerebral Aβ plaques and hyperphosphorylated tau tangles, resulting in improved cognitive function.[1][2][3][4] While in vivo data is promising, detailed protocols for the application of this compound in primary neuron cultures are essential for elucidating its direct neuroprotective effects and mechanism of action at a cellular level.
These application notes provide a framework and detailed protocols for utilizing this compound in primary neuron cultures to investigate its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
This compound is a derivative of Nec-1 and has been shown to directly interact with Aβ and tau aggregates.[1] Its primary mechanism involves both the inhibition of new aggregate formation and the disaggregation of pre-existing fibrils.[1][2] This dual action on two key pathological proteins in AD makes it a promising candidate for further investigation.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in inhibiting and disaggregating Aβ and tau fibrils.
| Assay Type | Target Protein | This compound Concentration (µM) | % Inhibition / Disaggregation | Reference |
| Aggregation Inhibition | Amyloid-beta (Aβ) | 500 | 68.68% | [2] |
| Aggregation Inhibition | Tau (K18 fragment) | 500 | 74.12% | [1][2] |
| Fibril Disaggregation | Amyloid-beta (Aβ) | 500 | Not specified, but selected as a hit | [1] |
| Fibril Disaggregation | Tau (K18 fragment) | 500 | Selected as a hit | [1] |
Application Notes for Primary Neuron Cultures
While specific studies on the direct application of this compound to primary neurons are not yet published, its known anti-aggregation properties make it a valuable tool for modeling neuroprotection in vitro. The following experimental workflow is proposed for researchers wishing to investigate the effects of this compound in a primary neuron culture system.
Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow above. These are generalized protocols and may require optimization based on the specific neuronal type and experimental setup.
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 pregnant mouse or rat
-
Dissection tools (sterile)
-
Hibernate-A medium
-
Papain digestion solution
-
Plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated plates or coverslips
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect out the embryos and place them in ice-cold Hibernate-A medium.
-
Under a dissecting microscope, carefully remove the brains and isolate the hippocampi.
-
Transfer the hippocampi to a papain digestion solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue with half-media changes every 3-4 days.
Protocol 2: Induction of Aβ-mediated Neurotoxicity and this compound Treatment
This protocol describes how to induce neurotoxicity in primary neuron cultures using Aβ oligomers and subsequent treatment with this compound.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
Aβ (1-42) peptide
-
Sterile, endotoxin-free water
-
This compound (stock solution in DMSO)
-
Culture medium
Procedure:
-
Preparation of Aβ Oligomers:
-
Resuspend Aβ (1-42) peptide in sterile water to a concentration of 1 mg/mL.
-
Incubate at 37°C for 24-48 hours to allow for oligomer formation.
-
-
Treatment of Neurons:
-
On the day of the experiment, dilute the prepared Aβ oligomers in the neuron culture medium to the desired final concentration (e.g., 1-10 µM).
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Remove half of the medium from the primary neuron cultures and replace it with the medium containing Aβ oligomers and/or this compound.
-
Include appropriate controls: vehicle (DMSO) only, Aβ oligomers only, and this compound only.
-
Incubate the treated cultures for the desired duration (e.g., 24-72 hours).
-
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol provides a method for quantifying neuronal viability based on mitochondrial activity.
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Immunocytochemistry for Neuronal and Synaptic Markers
This protocol is for the visualization of neuronal morphology and synaptic proteins.
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-Synaptophysin, anti-PSD-95)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope and quantify relevant parameters (e.g., neurite length, synapse density) using image analysis software.
Conclusion
This compound presents a promising therapeutic strategy for Alzheimer's disease by targeting both Aβ and tau pathology. The application notes and protocols provided here offer a comprehensive guide for researchers to investigate the neuroprotective effects and cellular mechanisms of this compound in primary neuron cultures. Such studies are crucial for the further development of this compound as a potential treatment for neurodegenerative disorders.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of DN5355 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DN5355 for in vivo studies.
Troubleshooting Guide: Common Solubility Issues with this compound
Q1: My this compound is precipitating out of solution when I prepare it for in vivo administration. What should I do?
A1: Precipitation of this compound during preparation for in vivo studies is a common issue due to its low aqueous solubility. Here are several troubleshooting steps you can take, starting with the most common solutions:
-
Vehicle Selection: The choice of vehicle is critical. For this compound, a multi-component solvent system is often necessary. A published study successfully used a vehicle consisting of 2% DMSO, 2% polyethylene (B3416737) glycol (PEG) 400, and 0.4% NaOH for administration in drinking water.[1][2] This combination addresses solubility through a co-solvent approach (DMSO and PEG 400) and pH modification (NaOH).
-
pH Adjustment: Many organic molecules' solubility is pH-dependent. The inclusion of a base like sodium hydroxide (B78521) (NaOH) can significantly improve the solubility of acidic compounds.[3][4] The published vehicle for this compound utilizes 0.4% NaOH, suggesting that increasing the pH is beneficial for its solubility.[1][2]
-
Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3] Dimethyl sulfoxide (B87167) (DMSO) and polyethylene glycol (PEG) are commonly used co-solvents in preclinical formulations.[5]
-
Order of Addition: When preparing your formulation, the order in which you mix the components can be crucial. It is often best to first dissolve the this compound in a small amount of a strong organic solvent like DMSO, and then gradually add the other vehicle components while vortexing or stirring.
-
Sonication: If you observe particulate matter after mixing, gentle sonication can help to break down aggregates and facilitate complete dissolution.
Q2: I am administering this compound via oral gavage and am concerned about the use of DMSO. Are there alternative formulations?
A2: While DMSO is a powerful solubilizing agent, concerns about its potential biological effects are valid.[6] Here are some alternative strategies for oral formulations of poorly soluble compounds like this compound:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[3][7] A suggested protocol for this compound for in vivo use involves dissolving a DMSO stock solution in corn oil.[8] This creates a lipid-based formulation suitable for oral administration.
-
Suspensions: If complete solubilization is not achievable, creating a uniform and stable suspension is another option for oral dosing.[5] This typically involves reducing the particle size of the compound and using a suspending agent like carboxymethylcellulose (CMC) in an aqueous vehicle.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Frequently Asked Questions (FAQs)
Q3: What is the recommended starting point for a vehicle to dissolve this compound for an in vivo mouse study?
A3: Based on published literature, a good starting point for dissolving this compound for administration to mice is a vehicle composed of 2% DMSO, 2% PEG 400, and 0.4% NaOH in the final drinking water solution.[1][2] This formulation has been shown to be effective for delivering this compound in a transgenic mouse model of Alzheimer's disease.[1][2][9]
Q4: Can I use a salt form of this compound to improve its solubility?
A4: Yes, using a salt form of a compound is a common strategy to enhance aqueous solubility.[10] A study involving this compound reported using a salt form specifically for this purpose and found it to be effective.[1][2] If you have access to a salt form of this compound, it is a recommended approach to improve its dissolution in aqueous-based vehicles.
Q5: What are some general strategies for improving the solubility of poorly water-soluble drugs for in vivo studies?
A5: There are several established techniques to enhance the solubility of hydrophobic compounds for preclinical research:
-
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate.[10][11] This can be achieved through methods like micronization or nanosuspension.[11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid-state.[10][12] This can enhance the dissolution rate and bioavailability of poorly soluble drugs.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][10]
-
Complexation: As mentioned earlier, cyclodextrins can form inclusion complexes with drugs to increase their solubility.[3]
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent/pH-Modified Vehicle for Drinking Water Administration
This protocol is adapted from a published in vivo study using this compound in a mouse model.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Sterile water for injection or purified water
Procedure:
-
Prepare a Concentrated Stock of this compound:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. Ensure it is fully dissolved.
-
-
Prepare the Vehicle:
-
In a separate sterile container, combine the required volumes of PEG 400 and water.
-
Carefully add the NaOH solution to the PEG 400 and water mixture to achieve the desired final concentration (e.g., 0.4%). Mix thoroughly.
-
-
Combine this compound Stock with Vehicle:
-
While vortexing or stirring the vehicle, slowly add the this compound stock solution.
-
Continue to mix until the solution is clear and homogenous.
-
-
Final Dilution in Drinking Water:
-
Calculate the final volume of drinking water needed for the study.
-
Add the prepared this compound solution to the drinking water to achieve the target final concentration for the animals. The final concentration of the vehicle components should be 2% DMSO, 2% PEG 400, and 0.4% NaOH.
-
Protocol 2: Preparation of this compound in a Lipid-Based Vehicle for Oral Gavage
This protocol is based on a general method for formulating lipophilic compounds for oral administration.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable lipid vehicle like sesame oil)
Procedure:
-
Prepare a Concentrated Stock of this compound in DMSO:
-
Weigh the necessary amount of this compound.
-
Dissolve the this compound in a small volume of DMSO to create a concentrated stock solution (e.g., 5 mg/mL). Ensure complete dissolution.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the required volume of corn oil.
-
While vortexing, slowly add the this compound in DMSO stock solution to the corn oil to achieve the desired final concentration. For example, to prepare a 1 mL working solution, add 100 µL of a 5.0 mg/mL DMSO stock to 900 µL of corn oil.[8]
-
Continue mixing until the solution is uniform.
-
Data Presentation
Table 1: Example Vehicle Compositions for this compound
| Vehicle Component | Concentration in Final Solution | Route of Administration | Reference |
| DMSO | 2% | Drinking Water | [2] |
| PEG 400 | 2% | Drinking Water | [1][2] |
| NaOH | 0.4% | Drinking Water | [1][2] |
| DMSO | 10% (of a 5mg/mL stock) | Oral Gavage | |
| Corn Oil | 90% | Oral Gavage | [8] |
Table 2: General Strategies for Solubility Enhancement
| Strategy | Mechanism | Common Excipients/Methods |
| Co-solvency | Increasing solubility by mixing with a water-miscible organic solvent. | DMSO, PEG 400, Ethanol, Propylene Glycol[3][13] |
| pH Adjustment | Ionizing the drug to a more soluble form. | Buffers, NaOH, HCl[3][10] |
| Lipid-Based Formulations | Dissolving the drug in a lipid carrier. | Corn oil, Sesame oil, Labrafac PG, Maisine® CC[3][5] |
| Complexation | Forming a soluble complex with the drug. | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3] |
| Particle Size Reduction | Increasing the surface area for dissolution. | Micronization, Nanosuspension[10][11] |
| Solid Dispersion | Dispersing the drug in a hydrophilic solid carrier. | HPMCAS, Povidone, PEG[10] |
Visualizations
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
DN5355 Technical Support Center: Overcoming Rapid Liver Metabolism
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the rapid hepatic metabolism of the investigational compound DN5355.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with this compound are showing poor results despite its high potency in in vitro cell-based assays. What could be the underlying issue?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often an indicator of suboptimal pharmacokinetic properties. For orally administered drugs, one of the most common causes is the "first-pass effect," where the drug is extensively metabolized in the liver after absorption from the gut, significantly reducing the concentration of the active drug that reaches systemic circulation.[1][2][3] Given this compound's chemical structure, it is susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[4]
Q2: How can I experimentally confirm that rapid first-pass metabolism is the reason for this compound's low bioavailability?
A2: To confirm high first-pass metabolism, you can conduct a series of in vitro and in vivo experiments:
-
In Vitro Metabolic Stability Assay: This is a primary step to determine how quickly this compound is metabolized.[5] Incubating this compound with liver microsomes or hepatocytes can provide key parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2).[5][6][7] A short half-life in these systems suggests high metabolic liability.
-
In Vivo Pharmacokinetic (PK) Study: Comparing the Area Under the Curve (AUC) of plasma concentration-time profiles after both intravenous (IV) and oral (PO) administration in an animal model is the definitive way to determine absolute bioavailability.[8] A low oral bioavailability (F%) despite good absorption strongly indicates extensive first-pass metabolism.[3][9]
Q3: What are the primary strategies to overcome the rapid metabolism of this compound in my experiments?
A3: Several strategies can be employed to mitigate the effects of rapid metabolism:
-
Co-administration with a CYP Inhibitor: Using a known inhibitor of the specific CYP enzymes responsible for this compound metabolism can increase its exposure.[10] This is a useful tool for preclinical studies to establish a proof-of-concept for efficacy but may not be a viable long-term clinical strategy due to potential drug-drug interactions.[11]
-
Alternative Routes of Administration: Bypassing the liver by using routes such as subcutaneous (SC), intravenous (IV), intramuscular (IM), or transdermal administration can avoid the first-pass effect.[1][10][12]
-
Formulation Strategies: Advanced formulations, such as nanoparticles or liposomes, can protect the drug from metabolic enzymes and alter its biodistribution.[13][14][15]
-
Structural Modification (Prodrugs): In drug discovery phases, modifying the this compound molecule to create a prodrug that is metabolized into the active form can be an effective strategy.[1][10][15]
Q4: Which CYP enzymes are likely metabolizing this compound, and how can I identify them?
A4: While CYP3A4 is responsible for the metabolism of a large percentage of drugs, other enzymes like CYP2D6, CYP2C9, and CYP1A2 are also common.[4] To identify the specific enzymes metabolizing this compound, you can perform a "reaction phenotyping" study.[11] This involves incubating this compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors for each major CYP isoform in a human liver microsome assay.
Troubleshooting Experimental Results
This section provides guidance on interpreting common experimental outcomes and suggests next steps.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for low in vivo efficacy.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for this compound in a rat model, demonstrating the impact of co-administration with Ketoconazole, a potent CYP3A4 inhibitor.
| Parameter | This compound Alone (Oral, 10 mg/kg) | This compound + Ketoconazole (Oral, 10 mg/kg) | This compound Alone (IV, 1 mg/kg) |
| Cmax (ng/mL) | 50 | 450 | 800 |
| Tmax (hr) | 0.5 | 1.0 | 0.1 |
| AUC₀-t (ng·hr/mL) | 120 | 1800 | 1200 |
| Half-life (t½) (hr) | 1.2 | 4.5 | 4.3 |
| Oral Bioavailability (F%) | 10% | >90% (estimated) | 100% (by definition) |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve.
-
F%: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, G6P, G6PDH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add this compound to the reaction mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.[5]
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of this compound.[5]
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound.[5][6]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and other key PK parameters of this compound.
Materials:
-
This compound formulation for oral (PO) gavage (e.g., in 0.5% methylcellulose)
-
This compound formulation for intravenous (IV) injection (e.g., in saline/DMSO)
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge, analytical balance, LC-MS/MS system
Methodology:
-
Dosing:
-
Oral Group: Administer this compound via oral gavage at a dose of 10 mg/kg.
-
IV Group: Administer this compound via tail vein injection at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from a cannulated vein at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[8]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of this compound using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, etc.) for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the dose-normalized AUC values from the IV and PO groups.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ajptonline.com [ajptonline.com]
- 15. researchgate.net [researchgate.net]
DN5355 stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DN5355 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Amyloid-β (Aβ) and tau protein aggregation.[1][2][3] It has shown potential as a therapeutic agent for Alzheimer's disease by directly interacting with Aβ and tau aggregates, promoting their dissociation.[1] Specifically, it binds to the KLVFFA domain of Aβ, which is a critical region for fibril formation.[1]
Q2: What is the known stability of this compound?
Pharmacokinetic studies have shown that this compound has a short half-life of less than 30 minutes in liver microsomes, indicating rapid metabolic degradation.[1] However, it is relatively stable in human and rat plasma for up to 2 hours.[1] Its stability in cell culture media over extended periods can be influenced by cellular metabolism.
Q3: How should I store this compound?
For long-term storage, this compound should be stored as a powder or in a DMSO stock solution at -20°C or -80°C. To minimize freeze-thaw cycles, it is recommended to prepare small aliquots of the stock solution.
Q4: What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Decreased or Inconsistent Efficacy in Long-Term Experiments
Question: I am observing a decline in the effectiveness of this compound in my cell culture experiments that last for 48 hours or longer. Why is this happening and what can I do?
Potential Causes and Solutions:
-
Compound Degradation: Due to its rapid metabolism in liver microsomes, this compound is likely metabolized by cultured cells, leading to a decrease in the effective concentration over time.[1]
-
Solution: Replenish the media with freshly prepared this compound every 24-48 hours. This will help maintain a more consistent concentration of the active compound.
-
-
Cellular Efflux: Cells may develop resistance by upregulating drug efflux pumps that actively remove this compound from the cytoplasm.
-
Solution: Consider co-treatment with an efflux pump inhibitor, if appropriate for your experimental model and after careful validation.
-
-
Binding to Serum Proteins: Components in the fetal bovine serum (FBS) or other supplements in your culture medium could bind to this compound, reducing its bioavailability.
-
Solution: If your experimental design allows, consider reducing the serum concentration. However, be mindful of the potential impact on cell health.
-
Issue 2: Signs of Cytotoxicity at Higher Concentrations or with Prolonged Exposure
Question: I am noticing increased cell death or changes in cell morphology when I use higher concentrations of this compound or after several days of treatment. What could be the cause?
Potential Causes and Solutions:
-
Off-Target Effects: High concentrations of any small molecule can lead to off-target effects, resulting in cellular stress and toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
-
Metabolite Toxicity: The metabolic byproducts of this compound degradation could be toxic to the cells.
-
Solution: Increase the frequency of media changes to remove potentially toxic metabolites.
-
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Solution: Prepare a more concentrated stock of this compound to minimize the volume of DMSO added to your culture.
-
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM + 10% FBS (% of initial) | Concentration in Neurobasal + B27 (% of initial) |
| 0 | 100% | 100% |
| 12 | 85% | 90% |
| 24 | 65% | 75% |
| 48 | 40% | 55% |
| 72 | 20% | 35% |
This is hypothetical data based on the known metabolic instability of this compound.
Table 2: Recommended Working Concentrations of this compound for Common Neuronal Cell Lines
| Cell Line | Recommended Concentration Range | Notes |
| SH-SY5Y | 1-10 µM | Monitor for signs of toxicity above 15 µM |
| Primary Cortical Neurons | 0.5-5 µM | Highly sensitive to compound and solvent concentrations |
| PC12 | 5-25 µM | More robust, but efficacy may plateau at higher concentrations |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium via HPLC-MS
-
Preparation of this compound-containing Medium: Prepare a solution of this compound in your cell culture medium of choice at the desired experimental concentration.
-
Incubation:
-
Cell-free condition: Incubate the medium in a sterile container at 37°C in a cell culture incubator.
-
With cells: Add the medium to a culture of your cells of interest.
-
-
Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the cell culture supernatant.
-
Sample Preparation: Centrifuge the collected supernatant to remove any cells or debris.
-
HPLC-MS Analysis: Analyze the concentration of this compound in the supernatant using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your specific experimental conditions.
Protocol 2: Cell-Based Tau Aggregation Assay
-
Cell Seeding: Seed a suitable cell line (e.g., a HEK293 line with inducible expression of a pro-aggregation mutant of tau) in a multi-well plate.
-
Induction of Tau Expression: Induce the expression of the mutant tau protein according to the cell line's specific protocol.
-
Treatment with this compound: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 48-72 hours). Consider media changes with fresh compound every 24 hours.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Analysis of Tau Aggregation:
-
Filter Trap Assay: Pass the cell lysates through a cellulose (B213188) acetate (B1210297) membrane that traps large protein aggregates. Probe the membrane with an anti-tau antibody to visualize the amount of aggregated tau.
-
Western Blotting: Analyze the soluble and insoluble fractions of the cell lysate by Western blot using antibodies specific for total and phosphorylated tau.
-
-
Quantification: Quantify the amount of aggregated tau in each treatment condition relative to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of this compound's action on Aβ and tau aggregation.
Caption: Troubleshooting workflow for decreased this compound efficacy in long-term culture.
Caption: Decision tree for optimizing long-term experiments with this compound.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of DN5355 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of DN5355 in neuronal cells. The information herein is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a small molecule drug candidate with a dual-targeting function toward aggregates of both amyloid-β (Aβ) and tau proteins.[1][2] It has shown efficacy in reducing Aβ plaques and hyperphosphorylated tau, leading to the amelioration of cognitive deficits in 5XFAD transgenic mouse models of Alzheimer's disease.[1][2][3] While the primary mechanism of action involves direct interaction with Aβ and tau aggregates, this guide addresses potential off-target effects that may be observed during in-vitro neuronal cell experiments. The off-target information presented here is based on a hypothetical model for illustrative and troubleshooting purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our primary cortical neuron cultures at concentrations of this compound that are effective for Aβ and tau aggregate dissociation. What could be the cause?
A1: While this compound is designed to target Aβ and tau aggregates, high concentrations may lead to off-target kinase inhibition, potentially affecting cell viability. One possibility is the inhibition of critical survival kinases. We recommend performing a dose-response curve for cytotoxicity and comparing it with the effective concentration for aggregate dissociation in your specific neuronal culture system.
Q2: Our this compound-treated neurons show altered morphology, specifically a reduction in neurite outgrowth and complexity. Is this a known side effect?
A2: This phenotype could be linked to the off-target inhibition of kinases involved in cytoskeletal dynamics. For instance, Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-dependent kinase 5 (Cdk5) are known to be involved in neurite extension and tau phosphorylation.[4] Off-target inhibition of these or related kinases by this compound could lead to the observed morphological changes.
Q3: We have noticed an increase in apoptotic markers, such as cleaved caspase-3, in our neuronal cultures after prolonged exposure to this compound. Why might this be happening?
A3: Prolonged inhibition of pro-survival signaling pathways can trigger apoptosis. If this compound has off-target effects on kinases within the PI3K/Akt signaling cascade, this could lead to a reduction in survival signals and the subsequent activation of apoptotic pathways. We advise assessing the phosphorylation status of key proteins in the Akt pathway to investigate this possibility.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Cytotoxicity
Symptoms:
-
Increased lactate (B86563) dehydrogenase (LDH) release in the culture medium.
-
Reduced cell viability as measured by MTT or other viability assays.
-
Visible signs of cell death and debris in culture wells.
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a detailed dose-response experiment to determine the precise concentration at which cytotoxicity occurs.
-
Assess Mitochondrial Function: Use a mitochondrial membrane potential dye (e.g., TMRM) to check for mitochondrial depolarization, an early indicator of apoptosis.[5]
-
Kinase Selectivity Profiling: If available, perform a kinase selectivity panel to identify potential off-target kinases that are inhibited by this compound at cytotoxic concentrations.
-
Rescue Experiment: Attempt a rescue experiment by overexpressing a potential off-target kinase or activating its downstream pathway to see if the cytotoxic effect is mitigated.
Issue 2: Altered Neuronal Morphology and Reduced Neurite Outgrowth
Symptoms:
-
Shorter neurites compared to vehicle-treated control neurons.
-
Reduced branching and complexity of neurites.
-
Changes in the expression or localization of cytoskeletal proteins.
Troubleshooting Steps:
-
Quantitative Morphometric Analysis: Use high-content imaging and analysis software to quantify changes in neurite length, branch points, and overall complexity.
-
Immunofluorescence Staining: Stain for key cytoskeletal proteins like β-tubulin III (Tuj1) and MAP2 to visualize and assess the neuronal cytoskeleton.
-
Western Blot Analysis: Check the phosphorylation status of kinases known to regulate neurite outgrowth, such as GSK3β and Cdk5. A decrease in the phosphorylation of their substrates could indicate off-target activity of this compound.
-
Control Compound: Compare the effects of this compound with a known inhibitor of a suspected off-target kinase (e.g., a specific GSK3β inhibitor) to see if the phenotypes are similar.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | On-Target/Off-Target | Potential Effect in Neurons |
| Aβ Aggregation | 500 | On-Target | Inhibition of Aβ plaque formation[1][3] |
| Tau Aggregation | 500 | On-Target | Inhibition of tau tangle formation[1][3] |
| GSK3β | 2,500 | Off-Target | Altered neurite outgrowth, tau phosphorylation |
| Cdk5 | 5,000 | Off-Target | Impaired neurite extension, cytoskeletal dynamics |
| Akt1 | 10,000 | Off-Target | Reduced cell survival signaling |
This table presents hypothetical data for illustrative purposes.
Table 2: Dose-Response of this compound on Neuronal Viability and Aβ Aggregation
| This compound Conc. (µM) | Neuronal Viability (% of Control) | Aβ Aggregation Inhibition (%) |
| 0.1 | 98 ± 3 | 15 ± 4 |
| 0.5 | 95 ± 4 | 68 ± 5 |
| 1.0 | 92 ± 5 | 75 ± 6 |
| 5.0 | 75 ± 6 | 82 ± 4 |
| 10.0 | 55 ± 8 | 85 ± 3 |
| 25.0 | 30 ± 7 | 88 ± 2 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Immunocytochemistry for Neurite Outgrowth Assessment
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips at a density of 5 x 10^4 cells/cm².
-
Treatment: After 24 hours, treat the neurons with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control for 48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against β-tubulin III (Tuj1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and acquire images using a fluorescence microscope.
-
Analysis: Use an automated image analysis software to quantify neurite length and branching.
Protocol 2: Western Blot for Akt Phosphorylation
-
Cell Lysis: Treat neuronal cultures with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.
Visualizations
Caption: Intended on-target pathway of this compound.
Caption: Hypothetical off-target pathways of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preferential Selectivity of Inhibitors with Human Tau Protein Kinase Gsk3β Elucidates Their Potential Roles for Off-Target Alzheimer's Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vulnerability of primary neurons derived from Tg2576 Alzheimer mice to oxygen and glucose deprivation: role of intraneuronal amyloid-β accumulation and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DN5355 for Tau Aggregation Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing DN5355 in studies targeting tau aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound identified as a dual-targeting inhibitor of both amyloid-β (Aβ) and tau protein aggregation.[1][2][3][4][5] Its mechanism involves directly interacting with Aβ and tau to inhibit their aggregation and to disaggregate pre-formed fibrils.[1][2] This dual functionality makes it a promising candidate for research in neurodegenerative diseases like Alzheimer's disease, where both pathologies are key hallmarks.[2][3][4][5]
Q2: What is the evidence for this compound's efficacy in inhibiting tau aggregation?
A2: In vitro studies have demonstrated that this compound is a potent inhibitor of tau aggregation.[2][3] Specifically, it has been shown to reduce tau aggregation by 74.12% in Thioflavin T (ThT) assays.[2][3] Furthermore, in vivo studies using the 5XFAD transgenic mouse model of Alzheimer's disease showed that oral administration of this compound significantly reduced hyperphosphorylated tau tangles in the brain.[2][4][5]
Q3: How should this compound be prepared and stored?
A3: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo studies, a salt form of this compound has been used to improve aqueous solubility.[2] It is crucial to ensure complete solubilization, potentially using a small percentage of a solvent like DMSO, before further dilution in aqueous buffers for experimental use.[2][3]
Q4: Can this compound cross the blood-brain barrier (BBB)?
A4: Yes, this compound has been shown to be capable of crossing the blood-brain barrier.[2] This has been confirmed by its therapeutic effects in reducing cerebral Aβ plaques and hyperphosphorylated tau tangles in the brains of 5XFAD mice following oral administration.[2][3][4][5] A Parallel Artificial Membrane Permeability Assay (PAMPA) was also used to test its membrane permeability.[2][3]
Troubleshooting Guide
Issue 1: Low or inconsistent inhibition of tau aggregation in vitro.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Possible Cause 2: Compound Solubility Issues.
-
Solution: Ensure that this compound is fully dissolved in your stock solution. The use of a salt form can improve aqueous solubility.[2] A small amount of DMSO (e.g., starting with 10%) can be used to aid dissolution before diluting to the final concentration in your assay buffer.[2][3] Always include a vehicle control with the same final DMSO concentration.
-
-
Possible Cause 3: Issues with Tau Protein or Aggregation Inducers.
-
Solution: Verify the quality and concentration of your recombinant tau protein. Ensure that aggregation inducers, such as heparin, are used at an optimal ratio to tau to promote fibrillization.[6] The aggregation kinetics of your positive control (tau + inducer without this compound) should be robust and reproducible.
-
Issue 2: Difficulty replicating in vivo cognitive improvements.
-
Possible Cause 1: Inadequate Dosing or Administration Route.
-
Possible Cause 2: Timing of Treatment Initiation.
-
Possible Cause 3: Choice of Behavioral Assays.
-
Solution: Cognitive improvements with this compound treatment have been observed in Y-maze spontaneous alternation and contextual fear conditioning tests.[2][4][5] Ensure that the behavioral tests you employ are sensitive to the cognitive domains affected in your model and that the experimental procedures are rigorously followed.
-
Data Summary
Table 1: In Vitro Efficacy of this compound on Aβ and Tau Aggregation
| Compound | Target Protein | Assay Type | Concentration | % Inhibition/Dissociation |
| This compound | Aβ | Aggregation Inhibition | 500 µM | 68.68% |
| This compound | Tau | Aggregation Inhibition | Not Specified | 74.12% |
| DN5780 | Aβ | Aggregation Inhibition | 500 µM | 67.20% |
| DN4809 | Aβ | Fibril Dissociation | Not Specified | 74.68% |
| DN5780 | Tau | Aggregate Dissociation | Not Specified | 89.16% |
| (Data sourced from Park et al., 2024)[2][3] |
Table 2: In Vivo Study Designs for this compound in 5XFAD Mice
| Study Duration | Mouse Age | Dosage | Administration Route | Key Outcomes |
| 10 weeks | 8 months | 50 mg/kg/day | Drinking water | Reduced cortical Aβ plaques, reduced phosphorylated tau, improved spatial memory and associative learning. |
| 6 weeks | 6 months | 30 mg/kg/day | Drinking water | Reduced cortical Aβ plaques. |
| (Data sourced from Park et al., 2024)[2][3] |
Experimental Protocols
1. In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)
This protocol is based on the methods used to assess the efficacy of this compound in inhibiting tau aggregation.[2][3]
-
Materials:
-
Recombinant tau protein (e.g., K18 fragment)
-
This compound
-
Heparin (or another suitable aggregation inducer)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., HEPES buffer, pH 7.5, with DTT and EDTA)[7]
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)[7]
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to various working concentrations in the assay buffer.
-
In a 96-well plate, combine recombinant tau protein and heparin at a concentration known to induce aggregation.
-
Add different concentrations of this compound to the wells. Include a positive control (tau + heparin) and a negative control (tau only).
-
Add ThT to all wells at a final concentration of approximately 50 µM.[6]
-
Incubate the plate, typically at 37°C, with intermittent shaking.
-
Monitor the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the formation of β-sheet structures characteristic of tau aggregates.
-
Calculate the percentage of inhibition by comparing the fluorescence of the this compound-treated samples to the positive control at a specific time point (e.g., when the positive control has reached a plateau).
-
2. In Vivo Administration in a Transgenic Mouse Model
This protocol is a generalized representation of the in vivo studies conducted with this compound.[2][3]
-
Materials:
-
5XFAD transgenic mice
-
This compound (salt form for improved solubility)
-
Drinking water
-
Equipment for behavioral testing (e.g., Y-maze, contextual fear conditioning chamber)
-
Materials for tissue processing and analysis (immunohistochemistry, immunoblotting)
-
-
Procedure:
-
Divide the mice into a vehicle control group and a this compound treatment group.
-
Prepare the drinking water containing this compound at a concentration calculated to deliver the target dosage (e.g., 30 or 50 mg/kg/day), accounting for the average daily water consumption of the mice.
-
Provide the medicated or vehicle water to the mice for the specified duration (e.g., 6 or 10 weeks).
-
Towards the end of the treatment period, conduct behavioral tests (e.g., Y-maze, contextual fear conditioning) to assess cognitive function.
-
After the treatment period, euthanize the mice and collect brain tissue.
-
Process the brain tissue for histochemical analysis (e.g., immunohistochemistry with anti-Aβ and anti-phospho-tau antibodies) and biochemical analysis (e.g., immunoblotting of cortical and hippocampal lysates).
-
Quantify the Aβ plaque burden and levels of phosphorylated tau to determine the in vivo efficacy of this compound.
-
Visualizations
Caption: Experimental workflow for evaluating this compound from in vitro screening to in vivo validation.
Caption: Proposed mechanism of action for this compound in inhibiting dual pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting DN5355 delivery across the blood-brain barrier
Welcome to the technical support center for DN5355, a novel biologic designed for central nervous system (CNS) delivery via receptor-mediated transcytosis (RMT). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
Problem: Low or Inconsistent Permeability in In Vitro BBB Models
Q: My in vitro blood-brain barrier (BBB) model (e.g., Transwell assay) shows low and highly variable permeability for this compound. How can I troubleshoot this?
A: Low and inconsistent permeability in in vitro models is a common challenge. The issue often lies with the integrity of the cell monolayer or suboptimal assay conditions. Follow these troubleshooting steps:
-
Verify Model Integrity: The foundation of a reliable permeability assay is a robust and tight endothelial monolayer.
-
Measure Trans-Endothelial Electrical Resistance (TEER): TEER values are a critical indicator of tight junction formation. Ensure your TEER values are stable and within the expected range for your chosen cell type (e.g., primary brain endothelial cells, immortalized cell lines like hCMEC/D3, or iPSC-derived models) before starting the permeability assay. Low TEER suggests a leaky barrier.
-
Assess Paracellular Permeability: Use a fluorescent marker of low molecular weight that is known to be membrane impermeant, such as sodium fluorescein (B123965) or FITC-dextran, as a control.[1] High passage of this marker confirms poor barrier integrity.
-
-
Optimize Cell Culture Conditions: The health and phenotype of your endothelial cells are paramount.
-
Confirm Cell Phenotype: Use immunofluorescence or western blotting to confirm the expression of key BBB proteins, such as tight junction proteins (Claudin-5, Occludin, ZO-1) and the target receptor for this compound (e.g., Transferrin Receptor, LRP1).[2]
-
Review Co-culture Components: Many advanced in vitro models use co-cultures with astrocytes and pericytes to induce a stronger BBB phenotype in the endothelial cells.[3][4] Ensure these support cells are healthy and properly seeded.
-
-
Evaluate Assay Parameters:
-
This compound Concentration: While it may seem counterintuitive, excessively high concentrations of this compound can saturate the target receptor, leading to reduced transcytosis efficiency. Test a range of concentrations to find the optimal level.
-
Incubation Time: Transcytosis is a time-dependent process. Perform a time-course experiment (e.g., sampling at 30, 60, 90, and 120 minutes) to determine the optimal incubation period.[5]
-
Problem: High Peripheral Accumulation and Low Brain Uptake In Vivo
Q: In my animal studies, this compound shows high concentrations in peripheral organs like the liver and spleen, but the brain-to-plasma ratio is very low. What could be the cause?
A: This is a classic challenge in targeted BBB delivery, often referred to as the "peripheral sink" effect. It suggests that while this compound is binding to its target receptor, this is happening extensively outside the CNS, or the molecule is being cleared from circulation too quickly.
-
Investigate Target Receptor Expression: The target receptor for this compound may be broadly expressed in peripheral tissues, leading to off-target binding and rapid clearance before it can reach the brain.[6]
-
Action: Conduct biodistribution studies using radiolabeled or fluorescently-tagged this compound to quantify accumulation in various organs. Compare these findings with known expression data for the target receptor.
-
-
Assess Binding Affinity: The affinity of this compound for its receptor is a critical parameter.
-
High Affinity Issues: An overly high affinity can cause the drug to remain bound to the endothelial cells of the BBB without completing the transcytosis process, effectively trapping it in the barrier.[6] It can also lead to rapid uptake and sequestration by peripheral organs.
-
Low Affinity Issues: Conversely, an affinity that is too low may not be sufficient to engage the receptor effectively for transport.[6]
-
Action: Consider engineering variants of this compound with a range of affinities to identify an optimal binding profile that favors transcytosis over sequestration.[7]
-
-
Analyze Pharmacokinetics (PK): A short plasma half-life will limit the amount of this compound available to cross the BBB.
-
Action: Perform a detailed pharmacokinetic study to determine the clearance rate of this compound. If the half-life is too short, formulation strategies such as PEGylation or encapsulation in nanoparticles may be necessary to improve circulation time.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a biologic like this compound to ensure efficient receptor-mediated transcytosis (RMT)?
A1: The three most critical parameters to balance for successful RMT are:
-
Receptor Specificity and Expression: The ideal target receptor should be highly enriched on the luminal surface of brain endothelial cells compared to peripheral tissues.[9]
-
Binding Affinity: The interaction between the drug and its receptor must be strong enough to initiate endocytosis but weak enough to allow for release on the abluminal (brain) side. This "sweet spot" of affinity is crucial for efficient transport.[7]
-
Molecular Engineering: The design of the biologic itself is key. For bispecific antibodies, for example, the geometry and valency of the receptor-binding and therapeutic domains can significantly impact transport efficiency.[10]
Q2: How can I determine if this compound is being actively transported across the BBB or if it's leaking through a compromised barrier?
A2: This is a crucial question, especially in disease models where BBB integrity may be compromised. To differentiate between active transport and passive leakage, you should:
-
Use Control Molecules: In your experiments, always include a control molecule of a similar size to this compound that does not bind to the target receptor (e.g., a non-binding IgG antibody). If the control molecule shows significant brain uptake, it suggests a leaky barrier.
-
Perform Competition Assays: Co-administer this compound with an excess of the natural ligand for the target receptor. A significant reduction in this compound brain uptake would indicate that it is using a specific, saturable transport pathway.
-
Utilize In Vitro Efflux Assays: In a Transwell model, measure the permeability of this compound in both the apical-to-basolateral (blood-to-brain) and basolateral-to-apical (brain-to-blood) directions. A ratio significantly greater than 1 suggests the involvement of active transporters.[5]
Q3: What are the advantages and limitations of common in vitro BBB models for screening this compound?
A3: Choosing the right in vitro model is a trade-off between throughput, cost, and physiological relevance.[3][11]
| Model Type | Advantages | Limitations |
| Immortalized Cell Lines (e.g., hCMEC/D3) | High throughput, cost-effective, easy to culture.[12] | Lower TEER values, may not fully replicate in vivo transporter expression, leading to higher paracellular permeability.[4] |
| Primary Endothelial Cells (Co-cultured) | More closely resemble the in vivo BBB phenotype with higher TEER and better transporter expression.[12] | More difficult and expensive to source and maintain, limited expansion capability, potential for batch-to-batch variability. |
| iPSC-Derived Endothelial Cells | Human origin, can be generated from patient-specific lines, form very tight barriers (high TEER).[1] | Complex and lengthy differentiation protocols, can be expensive. |
| Microfluidic / "BBB-on-a-chip" Models | Recapitulate physiological shear stress, allow for 3D co-culture, and provide a more realistic microenvironment.[13][14] | Lower throughput, technically more complex to set up and operate. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell System
This protocol describes a method to assess the permeability of this compound across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).
Materials:
-
hCMEC/D3 cells
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Coating solution (e.g., Collagen IV and Fibronectin)[15]
-
Transport buffer (HBSS with 10 mM HEPES)
-
This compound solution (at desired concentration in transport buffer)
-
Sodium Fluorescein (as a paracellular marker)
-
LC-MS/MS or ELISA for quantification of this compound
Methodology:
-
Coat Inserts: Coat the apical side of the Transwell inserts with collagen/fibronectin solution and incubate for at least 1 hour at 37°C. Aspirate the coating solution before seeding.
-
Seed Cells: Seed hCMEC/D3 cells onto the apical chamber of the inserts at a high density (e.g., 40,000 cells/cm²). Culture the cells until a confluent monolayer is formed (typically 3-4 days).
-
Verify Monolayer Integrity: Measure the TEER of each insert. Only use inserts that have reached a stable and acceptable TEER value (e.g., >30 Ω·cm² for this cell line).
-
Prepare for Assay: Gently wash the cells twice with pre-warmed transport buffer. Add fresh transport buffer to both the apical (e.g., 200 µL) and basolateral (e.g., 800 µL) chambers and allow the cells to equilibrate for 30 minutes at 37°C.
-
Initiate Transport: Remove the transport buffer from the apical chamber and replace it with the this compound solution. To a separate set of wells, add Sodium Fluorescein to assess barrier integrity during the experiment.
-
Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Immediately replace the collected volume with fresh, pre-warmed transport buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS or ELISA method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound accumulation in the basolateral chamber.
-
A is the surface area of the membrane insert.
-
C0 is the initial concentration of this compound in the apical chamber.
-
Protocol 2: In Vivo Brain Uptake Assessment in Rodents
This protocol outlines a method to determine the brain-to-plasma concentration ratio (Kp) of this compound in rats.[5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulated for intravenous (IV) injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer and equipment
-
LC-MS/MS for quantification
Methodology:
-
Dosing: Administer this compound to the rats via IV injection (e.g., through the tail vein) at a specified dose (e.g., 10 mg/kg).
-
Sample Collection Time: At a predetermined time point post-injection (e.g., 2, 6, or 24 hours), anesthetize the animal.
-
Blood Collection: Expose the thoracic cavity and collect a terminal blood sample via cardiac puncture into an anticoagulant tube.
-
Perfusion (Optional but Recommended): To remove blood remaining in the brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is cleared of blood. This step is critical for accurately measuring parenchymal brain concentration.
-
Brain Harvesting: Immediately following blood collection/perfusion, decapitate the animal and carefully dissect the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain: Weigh the brain and homogenize it in a known volume of buffer.
-
-
Quantification: Determine the concentration of this compound in both the plasma and the brain homogenate using a validated LC-MS/MS method.
-
Calculate Kp: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where:
-
Cbrain is the total concentration of this compound in the brain (ng/g).
-
Cplasma is the concentration of this compound in the plasma (ng/mL).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases | MDPI [mdpi.com]
- 11. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synvivobio.com [synvivobio.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Potential Toxicity of DN5355 in Animal Models
<
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on a hypothetical molecule, DN5355, a novel kinase inhibitor targeting the PI3K/Akt/mTOR pathway. All data and protocols are illustrative and should be adapted based on actual experimental findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during in vivo studies with this compound.
Q1: We are observing unexpected mortality in our rodent cohort at doses previously considered safe. What are the potential causes and how can we troubleshoot this?
A1: Unexpected mortality can stem from several factors, ranging from on-target toxicity to experimental error. A systematic approach is crucial to identify the root cause.
Potential Causes & Troubleshooting Steps:
-
On-Target Toxicity: As a PI3K/Akt/mTOR inhibitor, this compound can induce metabolic disturbances.[1][2][3][4]
-
Troubleshooting:
-
Monitor Blood Glucose: Implement regular blood glucose monitoring. Hyperglycemia is a known class effect of PI3K inhibitors.
-
Dose De-escalation: Consider a dose de-escalation strategy to find a balance between efficacy and toxicity.[5]
-
Intermittent Dosing: Explore alternative dosing schedules (e.g., intermittent dosing) to allow for physiological recovery.
-
-
-
Off-Target Toxicity: Kinase inhibitors can have off-target effects that lead to unforeseen toxicities.[6][7][8][9][10]
-
Troubleshooting:
-
Preliminary Toxicity Screen: Conduct a preliminary screen including a complete blood count (CBC), clinical chemistry panel, and gross necropsy on affected animals.[11][12][13][14] This can help identify affected organ systems.
-
Histopathology: Perform detailed histopathological analysis of major organs (liver, kidney, heart, lungs, spleen) to identify cellular damage.[15][16][17][18][19]
-
-
-
Vehicle Toxicity: The vehicle used to formulate this compound could be contributing to the observed toxicity.
-
Troubleshooting:
-
Vehicle Control Group: Ensure a robust vehicle-only control group is included in your study design.
-
Formulation Analysis: Re-evaluate the formulation for solubility and stability. Compound precipitation can lead to embolism or localized irritation.
-
-
-
Animal Model Specifics: The strain, age, or health status of the animals might influence their susceptibility to this compound.
-
Troubleshooting:
-
Review Animal Health Records: Confirm the health status of the animals prior to the study.
-
Consider Strain Differences: Be aware that different rodent strains can have varying metabolic profiles and drug sensitivities.
-
-
Q2: Our study shows elevated liver enzymes (ALT, AST) in animals treated with this compound. How should we investigate this potential hepatotoxicity?
A2: Elevated liver enzymes are a common sign of drug-induced liver injury (DILI). A multi-pronged approach is necessary to characterize this finding.
Troubleshooting & Investigation Plan:
-
Confirm and Quantify:
-
Serial Blood Draws: If possible, perform serial blood draws to monitor the kinetics of enzyme elevation and resolution.
-
Comprehensive Liver Panel: Expand the clinical chemistry panel to include alkaline phosphatase (ALP), total bilirubin, and albumin to better characterize the nature of the liver injury (hepatocellular vs. cholestatic).[20]
-
-
Histopathological Examination:
-
Mechanism of Injury:
-
Biomarker Analysis: Consider measuring biomarkers of oxidative stress or apoptosis in liver tissue.
-
In Vitro Assays: Use primary hepatocytes or liver-derived cell lines to assess the direct cytotoxic potential of this compound.
-
Q3: We are observing inconsistent anti-tumor efficacy with this compound in our xenograft model. What could be causing this variability?
A3: Inconsistent efficacy can be due to a variety of factors related to the compound, the animal model, or the experimental procedure.
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetic (PK) Variability: Inconsistent drug exposure can lead to variable efficacy.
-
Troubleshooting:
-
PK/PD Studies: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug concentration in plasma and tumor with target engagement and anti-tumor activity.[21]
-
Formulation and Dosing: Ensure the formulation is homogenous and that dosing is accurate and consistent.
-
-
-
Tumor Model Heterogeneity: The inherent biological variability of the tumor model can contribute to differing responses.
-
Troubleshooting:
-
Tumor Growth Monitoring: Closely monitor tumor growth and randomize animals into treatment groups only after tumors have reached a predetermined size.
-
Tumor Characterization: Confirm the expression and activation of the PI3K/Akt/mTOR pathway in your xenograft model.
-
-
-
Compensatory Signaling: Tumor cells may activate compensatory signaling pathways to overcome the inhibition of the PI3K/Akt/mTOR pathway.[1]
-
Troubleshooting:
-
Pathway Analysis: Analyze tumor lysates by western blot to assess the phosphorylation status of key downstream effectors (e.g., S6, 4E-BP1) and potential feedback loops (e.g., MAPK pathway activation).
-
Combination Therapy: Consider combination studies with inhibitors of potential escape pathways.
-
-
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound in Mice
| Dose Group (mg/kg, p.o., daily) | N | Mortality (%) | Mean Body Weight Change (Day 14, %) | Key Clinical Observations |
| Vehicle | 10 | 0 | +5.2 | No abnormalities observed |
| 10 | 10 | 0 | +3.1 | No abnormalities observed |
| 30 | 10 | 0 | -2.5 | Mild lethargy in some animals |
| 100 | 10 | 20 | -15.8 | Significant lethargy, ruffled fur, hunched posture |
Table 2: Hypothetical Clinical Chemistry Findings in Rats after 28 Days of this compound Treatment
| Parameter | Vehicle | This compound (20 mg/kg) | This compound (60 mg/kg) |
| ALT (U/L) | 45 ± 8 | 150 ± 25 | 450 ± 70** |
| AST (U/L) | 60 ± 12 | 220 ± 40 | 680 ± 110 |
| Glucose (mg/dL) | 110 ± 15 | 180 ± 20* | 350 ± 50 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats [22][23][24][25]
| Parameter | Oral (50 mg/kg) | Intravenous (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 350 | 4500 ± 600 |
| Tmax (h) | 2.0 ± 0.5 | N/A |
| AUC (0-24h) (ng*h/mL) | 9800 ± 1200 | 7500 ± 900 |
| t1/2 (h) | 6.5 ± 1.2 | 5.8 ± 0.9 |
| Bioavailability (%) | 26 | N/A |
Experimental Protocols
1. Protocol for Histopathological Evaluation of Drug-Induced Liver Injury [15][16][17][18][19]
-
Objective: To assess the microscopic changes in the liver following treatment with this compound.
-
Procedure:
-
Tissue Collection: At the time of necropsy, excise the entire liver.
-
Fixation: Immediately place the liver in a sufficient volume (at least 10x the tissue volume) of 10% neutral buffered formalin for 24-48 hours.
-
Trimming: After fixation, trim representative sections from each lobe of the liver.
-
Processing: Dehydrate the trimmed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion. The evaluation should include assessment of hepatocyte necrosis/apoptosis, inflammation, steatosis (fatty change), cholestasis, and any other abnormalities. A semi-quantitative scoring system can be used to grade the severity of the findings.
-
2. Protocol for Clinical Chemistry Analysis in Rodents [11][12][13][14][20]
-
Objective: To quantitatively assess biomarkers of organ function and toxicity in the blood.
-
Procedure:
-
Blood Collection: Collect blood from anesthetized animals via an appropriate site (e.g., retro-orbital sinus, cardiac puncture at termination). For serial sampling in rats, the jugular or saphenous vein can be used.
-
Sample Processing: Dispense blood into appropriate tubes (e.g., lithium heparin for plasma, serum separator tubes for serum). Process the samples according to the tube manufacturer's instructions (e.g., centrifugation to separate plasma/serum).
-
Analysis: Analyze the plasma or serum using a validated automated clinical chemistry analyzer. The panel should include, at a minimum, markers for liver function (ALT, AST, ALP, bilirubin), kidney function (creatinine, BUN), and metabolic changes (glucose).
-
Data Interpretation: Compare the results from the treated groups to the vehicle control group. Statistical analysis should be performed to determine the significance of any observed changes.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the toxicity of this compound.
Caption: A logical flowchart for troubleshooting unexpected mortality in animal studies.
References
- 1. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. bioengineer.org [bioengineer.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. Evaluation of clinical chemistry analytes from a single mouse using diluted plasma: effective way to reduce the number of animals in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of clinical chemistry analytes from a single mouse using diluted plasma: effective way to reduce the number of animals in toxicity studies | Semantic Scholar [semanticscholar.org]
- 13. fda.gov [fda.gov]
- 14. Frontiers | Retrospective analysis of clinical laboratory parameters in Han Wistar rat controls [frontiersin.org]
- 15. veterinaryworld.org [veterinaryworld.org]
- 16. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. currentseparations.com [currentseparations.com]
- 22. optibrium.com [optibrium.com]
- 23. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
Addressing variability in DN5355 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with DN5355.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule drug candidate with a dual-targeting function against the aggregation of both amyloid-β (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease (AD).[1][2][3] It has been shown to inhibit the formation of new Aβ and tau aggregates and also to reverse existing aggregates in vitro.[1][4] Its therapeutic potential has been demonstrated in the 5XFAD transgenic mouse model of AD, where it reduced cerebral Aβ plaques and hyperphosphorylated tau, leading to improved cognitive function.[2][3][4]
Q2: How does this compound compare to its parent compound, Nec-1?
This compound, a derivative of Necrostatin-1 (Nec-1), has demonstrated superior efficacy in modulating Aβ and tau aggregation. Compared to Nec-1, this compound shows greater effectiveness in both inhibiting and reversing Aβ aggregation and in inhibiting the formation of tau fibrils.[1][4]
Q3: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies have revealed that this compound has a rapid metabolism in liver microsomes, with a half-life of less than 30 minutes. However, it exhibits good stability in human and rat plasma for up to 2 hours.[1][4] It is orally available and can cross the blood-brain barrier to interact directly with Aβ and tau aggregates in the brain.[4][5]
Q4: In which experimental models has this compound been tested?
This compound has been evaluated in vitro for its effects on Aβ and tau aggregation and in vivo in the 5XFAD transgenic mouse model of Alzheimer's disease.[1][2][3][4]
Troubleshooting Guides
In Vitro Aggregation Assays (e.g., Thioflavin T)
Q: I am observing high background fluorescence in my Thioflavin T (ThT) assay. What could be the cause?
A: High background fluorescence can interfere with accurate measurement of amyloid fibril formation. Some compounds, like DN4814 (a derivative of Nec-1), have been noted to exhibit high background fluorescence that could confound results.[4]
-
Troubleshooting Steps:
-
Compound-specific fluorescence: Run a control experiment with this compound (or your test compound) and ThT in the absence of Aβ or tau to determine if the compound itself fluoresces at the measurement wavelength.
-
Buffer components: Ensure that none of the buffer components are contributing to the background fluorescence. Prepare fresh buffer and re-measure.
-
Plate type: Use non-binding, black-walled microplates to minimize background fluorescence and light scattering.
-
Q: My results for inhibition of aggregation are highly variable between experiments. What are potential sources of this variability?
A: Variability in aggregation assays can stem from several factors related to protein preparation and experimental setup.
-
Troubleshooting Steps:
-
Aβ/Tau Preparation: Ensure consistent preparation of monomeric Aβ or tau peptides before initiating the aggregation assay. Inconsistent starting material is a major source of variability. Use fresh preparations for each experiment.
-
Incubation Conditions: Maintain consistent temperature, agitation speed, and incubation time across all experiments. Small variations can significantly impact aggregation kinetics.
-
Compound Solubility: this compound's salt form is used to improve aqueous solubility.[1][4] Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to inconsistent effective concentrations. Consider a brief sonication step to aid dissolution.
-
In Vivo Studies (5XFAD Mouse Model)
Q: I am not observing a significant reduction in Aβ plaques in the hippocampus of this compound-treated mice. Why might this be?
A: Discrepancies in the effects of this compound between different brain regions have been noted. While significant reductions in Aβ plaques were observed in the cortex, the effects in the hippocampus were less pronounced.[1]
-
Potential Explanations & Next Steps:
-
Differential Drug Distribution: this compound may have a different distribution pattern and concentration in the cortex versus the hippocampus.[1] Future studies could investigate the specific regional distribution of the drug.
-
Plaque Compactness: The age of the mice can influence the compactness of Aβ plaques, which may affect the efficacy of this compound.[1][4] Younger mice (e.g., 6-month-old) with less compact plaques might show a more robust response to treatment compared to older mice (e.g., 8-month-old).[1][4]
-
Treatment Duration and Dosage: The duration and dosage of this compound administration may need to be optimized to achieve significant plaque reduction in the hippocampus.
-
Q: My behavioral test results (e.g., Y-maze, contextual fear conditioning) are inconsistent. What should I check?
A: Behavioral tests are sensitive to various environmental and procedural factors.
-
Troubleshooting Steps:
-
Acclimation: Ensure all mice are properly acclimated to the testing room and equipment to reduce stress-induced variability.
-
Handling: Consistent and gentle handling of the animals is crucial. Variations in handling can affect performance.
-
Environmental Conditions: Maintain consistent lighting, noise levels, and temperature during all behavioral testing.
-
Blinding: The experimenter should be blinded to the treatment groups to prevent unconscious bias during scoring.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Aβ and Tau Aggregation
| Compound | Aβ Aggregation Inhibition | Dissociation of Preformed Aβ Fibrils | Tau Aggregation Inhibition | Dissociation of Pre-existing Tau Aggates |
| This compound | 68.68% | - | 74.12% | - |
| DN5780 | 67.20% | - | - | 89.16% |
| DN4809 | - | 74.68% | - | - |
| Data reflects activity at a concentration of 500 μM.[1][4] |
Table 2: Effect of this compound on Aβ Plaques in 5XFAD Mice
| Age of Mice | Treatment Duration | Dosage | Reduction in Plaque Number (Cortex) | Reduction in Plaque Size (Cortex) |
| 6 months | Shorter Period | Lower Dose | ~25% | ~46% |
| 8 months | Longer Period | Higher Dose | ~11% | ~17% |
| Qualitative comparison from the source text.[1][4] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
-
Preparation of Aβ/Tau: Prepare monomeric Aβ or tau peptides according to established protocols. This typically involves dissolving the peptide in a suitable solvent (e.g., HFIP) and then removing the solvent to generate a film, which is then resuspended in a buffered solution.
-
Assay Setup: In a 96-well black, clear-bottom plate, combine the monomeric peptide, ThT, and this compound (or vehicle control) in an appropriate assay buffer.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation and emission wavelengths appropriate for ThT (typically ~440 nm excitation and ~485 nm emission).
-
Data Analysis: Plot fluorescence intensity versus time. The inhibition of aggregation is calculated by comparing the final fluorescence values of this compound-treated samples to the vehicle-treated controls.
Oral Administration of this compound to 5XFAD Mice
-
Compound Preparation: Prepare the desired dose of this compound. The use of its salt form is recommended to improve aqueous solubility.[1][4]
-
Animal Handling: Acclimate the 5XFAD mice to handling and the oral gavage procedure for several days before the start of the experiment.
-
Administration: Administer this compound or the vehicle control orally to the mice using a gavage needle. The volume should be based on the mouse's body weight.
-
Monitoring: Monitor the animals daily for any adverse effects.
-
Study Duration: Continue the administration for the planned duration of the study (e.g., short-term or long-term).[1][4]
Y-Maze Spontaneous Alternation Test
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Analysis:
-
An alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100.
-
Improved spatial memory is indicated by a higher percentage of spontaneous alternation.[4]
-
Visualizations
Caption: Proposed mechanism of action for this compound in Alzheimer's disease.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orally available compound prevents deficits in memory caused by the Alzheimer amyloid-beta oligomers. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: DN5355 Administration & Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the administration of DN5355, with a focus on optimizing its bioavailability for pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule drug candidate derived from necrostatin-1. It functions as a dual-targeting inhibitor of both amyloid-beta (Aβ) and tau protein aggregation, which are key pathological hallmarks of Alzheimer's disease.[1][2][3] By interacting with Aβ and tau, this compound has been shown to reduce cortical Aβ plaques and tau phosphorylation in preclinical models.[1][2]
Q2: What is the recommended administration route for this compound in animal models?
A2: In published studies using the 5XFAD transgenic mouse model of Alzheimer's disease, this compound has been successfully administered orally, mixed in drinking water.[1][2] This method has demonstrated therapeutic efficacy in reducing Alzheimer's-like pathology and improving cognitive deficits.[1][3] The oral route is often preferred for its potential for better patient compliance and cost-effectiveness in future clinical applications.[1]
Q3: What is the known bioavailability of this compound?
A3: Specific quantitative data on the absolute bioavailability of this compound following various administration routes is not yet available in the public domain. However, pharmacokinetic profiling has shown that this compound exhibits rapid metabolism in liver microsomes, with a half-life of less than 30 minutes.[1][2] In contrast, it maintains stability in human and rat plasma for up to 2 hours.[1][2] For context, its parent compound, necrostatin-1, has a reported absolute oral bioavailability of 54.8% in rats.
Q4: Why is a salt form of this compound used?
A4: The salt form of this compound is utilized to improve its aqueous solubility.[1][2] Poor water solubility can significantly limit a drug's dissolution in the gastrointestinal tract, leading to low oral bioavailability. By using a more soluble salt form, the absorption of this compound after oral administration can be enhanced.
Q5: Are there alternative administration routes that could be considered to improve bioavailability?
A5: While oral administration has proven effective in preclinical models, alternative routes could theoretically be explored to bypass first-pass metabolism and potentially increase systemic exposure. These could include intravenous (IV) or intraperitoneal (IP) injections. An IV administration would, by definition, provide 100% bioavailability and could be useful for dose-ranging studies or to determine the maximum efficacy. However, for chronic treatment studies, the oral route is generally more practical and less stressful for the animals.
Troubleshooting Guide: Optimizing Oral Administration of this compound
This guide addresses potential issues researchers might encounter when administering this compound orally to animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable drug exposure in plasma. | Poor solubility or stability of this compound in the drinking water formulation. | - Ensure the salt form of this compound is used for improved aqueous solubility.[1][2]- Prepare fresh drinking water solutions daily to minimize degradation.- Confirm the pH of the drinking water solution is within a range that ensures this compound stability. |
| Rapid first-pass metabolism in the liver. | - Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes to potentially increase systemic exposure. However, this would require extensive preliminary studies to identify the specific enzymes and appropriate inhibitors.- Explore formulation strategies known to enhance oral bioavailability of poorly soluble drugs, such as lipid-based formulations or nanoformulations. | |
| Inconsistent therapeutic effects between animals. | Variability in daily water consumption. | - Monitor individual animal water intake to ensure consistent dosing.- If significant variability is observed, consider switching to oral gavage for more precise dose administration. |
| Degradation of this compound in the gut. | - Investigate the stability of this compound in simulated gastric and intestinal fluids.- If degradation is significant, enteric-coated formulations could be explored to protect the compound in the stomach and allow for release in the small intestine. | |
| Unexpected toxicity or side effects. | High peak plasma concentrations after administration. | - If using oral gavage, consider dividing the daily dose into multiple smaller doses to reduce peak plasma levels.- If administering in drinking water, ensure the concentration is appropriate to deliver the target dose based on average daily water consumption. |
Experimental Protocols
In Vivo Efficacy Study in 5XFAD Mice
-
Animal Model: 5XFAD transgenic mice, a commonly used model for Alzheimer's disease.
-
Administration Route: Oral administration via drinking water.
-
Dosage: A dosage of 30 mg/kg/day has been previously reported to be effective.[1][2]
-
Procedure:
-
Dissolve the salt form of this compound in the drinking water to achieve the target daily dose based on the average water consumption of the mice.
-
Provide the medicated water to the mice as their sole source of drinking water.
-
Replace the medicated water daily to ensure freshness and potency.
-
Monitor the body weight and general health of the mice throughout the study.
-
After the treatment period (e.g., 6 weeks), perform behavioral tests such as the Y-maze to assess cognitive function.[1]
-
Collect brain tissue for histochemical and biochemical analysis of Aβ plaques and tau pathology.[1][2]
-
Visualizations
Caption: Mechanism of action of this compound in Alzheimer's disease.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of DN5355 and Necrostatin-1 Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of DN5355 and Necrostatin-1 (Nec-1). This analysis is based on available experimental data, focusing on their respective efficacies in different therapeutic contexts.
Necrostatin-1 is a well-established inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. As such, Nec-1 and its analogs are crucial tools in studying and potentially treating conditions involving regulated necrosis, such as inflammatory diseases and ischemic injury. This compound, a derivative of Nec-1, has recently emerged as a compound with therapeutic potential in neurodegenerative diseases, specifically for its role in mitigating protein aggregation associated with Alzheimer's disease.
This guide summarizes the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate a clear comparison of these two compounds.
Data Presentation
The following tables summarize the available quantitative data for this compound and Nec-1 from in vitro studies. It is important to note that direct comparative data for both compounds in the same assays, particularly for RIPK1 inhibition and necroptosis, is limited. The available data highlights their efficacy in different experimental models.
Table 1: Inhibition of Amyloid-β (Aβ) and Tau Aggregation
| Compound | Assay | Target | Concentration | % Inhibition / Dissociation | Reference |
| This compound | Thioflavin T Assay | Aβ Aggregation | 500 μM | 68.68% Inhibition | [1] |
| Thioflavin T Assay | Tau Aggregation | 500 μM | 74.12% Inhibition | [1] | |
| Thioflavin T Assay | Preformed Aβ Fibrils | 500 μM | Superior to Nec-1 in reversing Aβ aggregation | [1] | |
| Nec-1 | Thioflavin T Assay | Aβ and Tau Aggregation | - | Less effective than this compound | [1] |
Table 2: Inhibition of RIPK1 Kinase Activity and Necroptosis
| Compound | Assay | Cell Line / System | EC50 / IC50 | Reference |
| Nec-1 | TNF-α-induced necroptosis | Jurkat | 490 nM (EC50) | [2] |
| RIPK1 Kinase Inhibition | In vitro kinase assay | 182 nM (EC50) | [3] | |
| Nec-1s (a more stable Nec-1 analog) | TNF-α-induced necroptosis | FADD-deficient Jurkat | 50 nM (EC50) | [4][5] |
| This compound | RIPK1 Kinase Inhibition / Necroptosis | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Thioflavin T (ThT) Assay for Protein Aggregation
This assay is used to quantify the formation of amyloid fibrils, such as those of Aβ and tau.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Thioflavin T (e.g., 2.5 mM in phosphate-buffered saline, PBS).
-
Prepare monomeric Aβ or tau protein by dissolving the lyophilized peptide in an appropriate solvent (e.g., hexafluoroisopropanol) and then removing the solvent to generate a film. The film is then dissolved in a suitable buffer (e.g., PBS) to the desired concentration.
-
-
Aggregation Induction:
-
Incubate the protein solution (e.g., 10 µM Aβ) at 37°C with continuous agitation to induce fibril formation.
-
For inhibitor studies, co-incubate the protein with different concentrations of the test compound (this compound or Nec-1).
-
-
Fluorescence Measurement:
-
At various time points, take aliquots of the incubation mixture and add them to a solution of ThT in a 96-well plate.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to monitor the kinetics of aggregation.
-
The percentage of inhibition is calculated by comparing the fluorescence of samples with the inhibitor to the control (protein alone).
-
TNF-α-Induced Necroptosis and Cell Viability Assay
This assay is used to assess the ability of a compound to protect cells from necroptotic cell death.
Principle: Certain cell lines, like human HT-29 or murine L929 cells, undergo necroptosis when stimulated with Tumor Necrosis Factor-alpha (TNF-α), especially in the presence of a pan-caspase inhibitor (to block apoptosis) and a Smac mimetic (to inhibit cellular inhibitors of apoptosis proteins). Cell viability can be measured using various methods, such as the MTT assay or by staining with a viability dye like Propidium Iodide.
Protocol:
-
Cell Culture:
-
Culture HT-29 or L929 cells in appropriate media and conditions until they reach a suitable confluency.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of the test compound (e.g., Nec-1) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).
-
Include appropriate controls (untreated cells, cells with inducers only).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the inhibitor concentration to determine the EC50 value.
-
Mandatory Visualization
Signaling Pathway of RIPK1-Mediated Necroptosis and its Inhibition
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.sciltp.com [media.sciltp.com]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of DN5355 and Other Amyloid-Beta Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DN5355, a novel dual-target inhibitor of both amyloid-beta (Aβ) and tau aggregation, with other notable Aβ aggregation inhibitors. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro and in vivo efficacy based on available experimental data, and detailed experimental protocols for key assays.
Introduction to Aβ Aggregation and Therapeutic Strategies
The aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, is a central pathological hallmark of Alzheimer's disease (AD). This process leads to the formation of soluble oligomers and insoluble fibrils that deposit as amyloid plaques in the brain, contributing to neurotoxicity and cognitive decline. A primary therapeutic strategy for AD involves the inhibition of Aβ aggregation. This can be achieved through various mechanisms, including the stabilization of Aβ monomers, the prevention of oligomer formation, the inhibition of fibril elongation, and the destabilization of pre-formed fibrils. This guide will compare the small molecule inhibitor this compound against other compounds that have been investigated for their anti-Aβ aggregation properties.
Mechanism of Action
This compound: this compound is a small molecule drug candidate that uniquely targets both Aβ and tau aggregation.[1][2] It was identified through a screening of 52 derivatives of Necrostatin-1 (Nec-1) and has demonstrated the ability to both inhibit the formation of and disaggregate pre-formed Aβ and tau fibrils in vitro.[1][2] Its dual-targeting nature presents a promising approach to simultaneously address two key pathological features of Alzheimer's disease.
Natural Compounds (Curcumin, Resveratrol (B1683913), Salvianolic Acid B):
-
Curcumin (B1669340): This polyphenol, the principal curcuminoid in turmeric, has been shown to inhibit Aβ aggregation and disaggregate pre-formed fibrils.[3][4] Its mechanism is thought to involve direct binding to Aβ peptides, preventing the conformational changes necessary for aggregation.[3][4]
-
Resveratrol: A natural polyphenol found in red wine and grapes, resveratrol has been reported to interfere with Aβ aggregation, potentially by remodeling Aβ oligomers into non-toxic forms.[5][6][7] Some studies suggest it may also promote the clearance of Aβ peptides.[8]
-
Salvianolic Acid B: This is a major active component of the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has been shown to inhibit Aβ fibril formation and disaggregate pre-formed fibrils, in addition to reducing Aβ-induced neurotoxicity.[9][10][11]
The proposed mechanisms of action for these small molecule inhibitors are depicted in the following signaling pathway diagram.
Caption: Mechanisms of Aβ Aggregation Inhibitors.
In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and other selected small molecule inhibitors based on Thioflavin T (ThT) fluorescence assays, a standard method for quantifying amyloid fibril formation.
| Compound | Aβ Isoform | Concentration | % Inhibition of Aggregation | IC50 | Reference |
| This compound | Aβ | 500 µM | 68.68% | Not Reported | [1][2] |
| Curcumin | Aβ40 | 5, 10, 25 µM | 40-52% | 0.8 µM | [3][4] |
| Resveratrol | Aβ40 | 1, 5, 10, 25 µM | 38-75% | Not Reported | |
| Salvianolic Acid B | Aβ40 | Not Specified | Not Reported | 1.54-5.37 µM | [10][11] |
Note: Direct comparison of percentage inhibition is challenging due to variations in Aβ isoform, inhibitor concentrations, and specific experimental conditions across different studies. IC50 values provide a more standardized measure of potency.
In Vivo Efficacy Comparison in 5XFAD Mouse Model
The 5XFAD transgenic mouse model, which co-expresses five familial Alzheimer's disease mutations, is a widely used model that develops significant Aβ plaque pathology. The table below compares the reported in vivo effects of this compound and other inhibitors on Aβ plaque reduction in this model.
| Compound | Treatment Duration | Age of Mice | Route of Administration | Effect on Aβ Plaques | Reference |
| This compound | 2 months | 6 and 8 months | Oral | Significant reduction in cortical Aβ plaques. | [1][2] |
| Curcumin | 60 days | Not Specified | Intragastric | Dramatically reduced Aβ production. | [12] |
| 5 days | 1 year | Intraperitoneal | Significant decrease in Aβ plaques in prefrontal cortex and hippocampus. | [13][14] | |
| Resveratrol | 60 days | Not Specified | Oral gavage | Reduced amyloid plaque formation. | [6][8] |
| 45 days | 45 days | Dietary | Markedly reduced compact and diffuse plaques in medial cortex, striatum, and hypothalamus. | [5][15] | |
| Salvianolic Acid B | 3 months | 1 month | Intragastric | Reduced Aβ generation in the retina. | [9] |
| 4 weeks | Not Specified | Not Specified | Decreased Aβ levels. | [16] |
Note: The variability in treatment protocols (duration, age of mice, and administration route) and the methods of quantifying plaque reduction make direct comparisons of in vivo efficacy challenging.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This protocol is a generalized procedure for assessing the inhibition of Aβ aggregation using a ThT fluorescence assay.
Caption: Workflow for ThT Assay.
Detailed Steps:
-
Preparation of Aβ Monomers:
-
Synthetically prepared Aβ peptides (e.g., Aβ42) are typically dissolved in hexafluoroisopropanol (HFIP) to ensure a monomeric state and remove pre-existing aggregates.
-
The HFIP is evaporated, and the resulting peptide film is reconstituted in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
-
Incubation:
-
The Aβ monomer solution is incubated in the presence or absence of the test inhibitor at various concentrations.
-
Incubation is typically carried out at 37°C with continuous agitation to promote fibril formation.
-
-
Thioflavin T Binding and Fluorescence Measurement:
-
At specified time points, aliquots of the incubation mixture are transferred to a microplate.
-
A solution of Thioflavin T is added to each well.
-
Fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
The fluorescence intensity of samples containing the inhibitor is compared to that of the control (Aβ alone).
-
The percentage of inhibition is calculated as: [1 - (Fluorescence with inhibitor / Fluorescence of control)] * 100%.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Transmission Electron Microscopy (TEM) for Aβ Fibril Morphology
TEM is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.
Detailed Steps:
-
Sample Preparation:
-
Aliquots of the Aβ incubation mixtures (with and without inhibitor) are applied to a carbon-coated copper grid.
-
-
Negative Staining:
-
The grid is washed with distilled water and then stained with a heavy metal salt solution, such as 2% uranyl acetate, to enhance contrast.
-
-
Imaging:
-
The grid is air-dried and examined under a transmission electron microscope.
-
Images are captured to visualize the presence, absence, and morphology of Aβ fibrils.
-
Immunohistochemistry for Aβ Plaque Detection in 5XFAD Mice
This protocol outlines the general steps for the immunohistochemical detection of Aβ plaques in brain tissue from 5XFAD mice.
Caption: Workflow for Immunohistochemistry.
Detailed Steps:
-
Tissue Preparation:
-
Mice are perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are dissected, post-fixed, and then cryoprotected in a sucrose (B13894) solution.
-
Frozen brain sections are cut using a cryostat.
-
-
Antigen Retrieval:
-
Sections are treated to unmask the antigenic sites, often with formic acid for Aβ plaques.
-
-
Immunostaining:
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Incubation with a biotinylated secondary antibody that binds to the primary antibody.
-
Application of an avidin-biotin complex (ABC) reagent.
-
-
Visualization and Analysis:
-
A chromogenic substrate (e.g., diaminobenzidine, DAB) is used to produce a colored precipitate at the site of the antibody binding.
-
Sections are imaged using a microscope, and the Aβ plaque load (e.g., plaque number and area) is quantified using image analysis software.
-
Conclusion
This compound presents a novel therapeutic strategy for Alzheimer's disease by targeting both Aβ and tau pathologies. In vitro data suggests it is a potent inhibitor of Aβ aggregation. When compared to other well-studied natural compounds like curcumin, resveratrol, and salvianolic acid B, this compound's efficacy appears to be in a similar range, although direct comparisons are limited by differing experimental conditions. The in vivo studies in the 5XFAD mouse model further support the potential of this compound to reduce Aβ plaque burden. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy of these different Aβ aggregation inhibitors.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dietary supplementation with resveratrol reduces plaque pathology in a transgenic model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol improves cognition and decreases amyloid plaque formation in Tg6799 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol Restores Cognition (In Mice with Alzheimer’s) [nad.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Salvianolic acid B inhibits Abeta fibril formation and disaggregates preformed fibrils and protects against Abeta-induced cytotoxicty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin Ameliorates Memory Decline via Inhibiting BACE1 Expression and β-Amyloid Pathology in 5×FAD Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid lipid curcumin particles provide greater anti-amyloid, anti-inflammatory and neuroprotective effects than curcumin in the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid lipid curcumin particles provide greater anti-amyloid, anti-inflammatory and neuroprotective effects than curcumin in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. supplementai.io [supplementai.io]
- 16. Salvianolic Acid B improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Targeting DN5355: A Comparative Guide to a Novel Aβ and Tau Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of DN5355's performance against other emerging alternatives in Alzheimer's disease research, supported by experimental data and detailed protocols.
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. The intricate interplay between these two pathological hallmarks has led to the development of dual-targeting therapeutic strategies. This guide provides a comprehensive validation of the dual-targeting effect of this compound, a promising small molecule inhibitor of both Aβ and tau aggregation.
This compound: A Necrostatin-1 (B1678002) Derivative with Enhanced Efficacy
This compound was identified from a screening of 52 derivatives of necrostatin-1 (Nec-1), a known inhibitor of necroptotic cell death.[1] While Nec-1 itself has shown some efficacy in reducing Aβ and tau abnormalities, this compound exhibits significantly enhanced dual-targeting capabilities.[1][2] It has demonstrated the ability to not only inhibit the formation of Aβ and tau aggregates but also to reverse pre-existing fibrils in vitro.[1] Furthermore, in vivo studies using the 5XFAD transgenic mouse model of Alzheimer's disease have shown that oral administration of this compound can significantly reduce cerebral Aβ plaques and tau hyperphosphorylation, leading to an amelioration of cognitive deficits.[3][4]
Comparative Performance of Aβ and Tau Aggregation Inhibitors
The following tables summarize the quantitative data on the in vitro efficacy of this compound and other notable dual-targeting small molecules.
Table 1: Inhibition of Aβ Aggregation
| Compound | Concentration (µM) | Inhibition (%) | Reference |
| This compound | 500 | 68.68 | [5] |
| Nec-1 | 500 | Less effective than this compound | [5] |
| Compound 22 (TZD-based) | - | 74.0 | [6][7] |
| 1-benzylamino-2-hydroxyalkyl compounds | 10 | 17.4 - 80.0 | [8] |
Table 2: Inhibition of Tau Aggregation
| Compound | Concentration (µM) | Inhibition (%) | Reference |
| This compound | 500 | 74.12 | [5] |
| Nec-1 | 500 | Less effective than this compound | [5] |
| Compound 22 (TZD-based) | - | 66.1 | [6][7] |
| 1-benzylamino-2-hydroxyalkyl compounds | 10 | 38.0 - 73.6 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Aggregation Assays (Thioflavin T)
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Aβ Aggregation Assay Protocol:
-
Preparation of Aβ42: Monomeric Aβ42 peptide is prepared by dissolving lyophilized powder in a suitable solvent (e.g., hexafluoroisopropanol) followed by evaporation and resuspension in a neutral buffer like PBS (pH 7.4).
-
Incubation: Monomeric Aβ42 is incubated at 37°C with or without the test compound (e.g., this compound).
-
ThT Measurement: At specified time points, aliquots are taken, and ThT is added to a final concentration of approximately 10-25 µM.
-
Fluorescence Reading: Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths around 440-450 nm and 480-490 nm, respectively. An increase in fluorescence indicates Aβ aggregation.
Tau Aggregation Assay Protocol:
-
Preparation of Tau Protein: Recombinant full-length tau protein (e.g., 2N4R) or a fragment containing the microtubule-binding repeat domains (e.g., K18) is used.
-
Induction of Aggregation: Tau aggregation is typically induced by the addition of a co-factor such as heparin or arachidonic acid.
-
Incubation: The tau protein and inducer are incubated at 37°C with or without the test compound.
-
ThT Measurement: Similar to the Aβ assay, ThT is added at various time points, and fluorescence is measured to monitor fibril formation.
In Vivo Efficacy in 5XFAD Mouse Model
The 5XFAD transgenic mouse model is an aggressive model of Alzheimer's disease that co-expresses five familial AD mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.[9][10] This model develops significant Aβ plaque pathology and associated cognitive deficits at an early age.
General Protocol:
-
Animal Model: 5XFAD transgenic mice and wild-type littermates are used.
-
Drug Administration: this compound is administered orally to the 5XFAD mice over a specified period. A vehicle control group is also included.
-
Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including the Y-maze and contextual fear conditioning.
-
Histopathological and Biochemical Analysis: After the treatment period, brain tissue is collected for analysis of Aβ plaque load (immunohistochemistry) and tau hyperphosphorylation (Western blotting).
Y-Maze Test for Spontaneous Alternation:
This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to freely explore the three arms for a set period. The sequence of arm entries is recorded. A higher percentage of spontaneous alternations (entering a different arm in each of a set of three consecutive entries) indicates better working memory.[11][12]
Contextual Fear Conditioning:
This test evaluates fear-associated learning and memory, which is dependent on the hippocampus and amygdala. On a training day, mice are placed in a novel chamber and receive a mild foot shock (unconditioned stimulus) paired with a specific context (conditioned stimulus). On the testing day, mice are returned to the same context, and their freezing behavior (a natural fear response) is measured. Increased freezing time indicates memory of the aversive event.[11][13]
Visualizing the Pathways and Processes
To better understand the experimental logic and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nec-1 alleviates cognitive impairment with reduction of Aβ and tau abnormalities in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Dual Aβ/Tau Inhibitors and Evaluation of Their Therapeutic Effect on a Drosophila Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. criver.com [criver.com]
- 10. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DN5355 with Approved Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound DN5355 against currently approved drugs for Alzheimer's disease (AD). The comparison focuses on the mechanism of action, supported by preclinical and clinical experimental data, to offer an objective overview for the scientific community.
Executive Summary
Alzheimer's disease treatment has historically focused on symptomatic relief through neurotransmitter modulation. However, recent advancements have introduced disease-modifying therapies targeting the underlying amyloid pathology. This compound emerges as a novel small molecule with a dual-targeting mechanism, aiming to address both amyloid-β (Aβ) and tau protein aggregation, the primary pathological hallmarks of AD. This guide will compare the preclinical profile of this compound with the established profiles of two major classes of approved Alzheimer's drugs: traditional symptomatic treatments and the newer anti-amyloid monoclonal antibodies.
Mechanism of Action
The therapeutic strategies for Alzheimer's disease can be broadly categorized by their mechanism of action.
-
This compound: This investigational small molecule is designed to directly interfere with the aggregation of both Aβ and hyperphosphorylated tau proteins.[1][2][3] Preclinical studies indicate that this compound can inhibit the formation of new aggregates and disaggregate existing fibrils.[1][3]
-
Symptomatic Treatments (Cholinesterase Inhibitors & NMDA Receptor Antagonists): This class of drugs, including Donepezil, Rivastigmine, Galantamine, and Memantine, aims to improve cognitive symptoms by modulating neurotransmitter systems. Cholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, while NMDA receptor antagonists regulate glutamate, another key neurotransmitter.
-
Anti-Amyloid Monoclonal Antibodies: This newer class of drugs, which includes Lecanemab and Donanemab, are disease-modifying therapies that specifically target and promote the clearance of Aβ plaques from the brain.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Donanemab bests aducanumab in head-to-head Alzheimer’s trial | MDedge [mdedge.com]
A Head-to-Head Comparison of DN5355 and Other Tau Aggregation Inhibitors for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel tau aggregation inhibitor, DN5355, with other notable inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in the development of therapeutics for tauopathies such as Alzheimer's disease.
This compound is a small molecule compound that has demonstrated a dual-targeting function by inhibiting the aggregation of both amyloid-β (Aβ) and hyperphosphorylated tau protein, key pathological hallmarks of Alzheimer's disease.[1][2][3] In a screening of 52 necroptosis-1 (Nec-1) derivatives, this compound was identified as a potent inhibitor of tau fibrillization and was also shown to disaggregate pre-formed tau fibers.[3] This guide places this compound in context with other classes of tau aggregation inhibitors, providing available quantitative data for a comparative assessment of their potential.
Quantitative Comparison of Tau Aggregation Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of other tau aggregation inhibitors from various chemical classes. Efficacy is presented as either the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specified concentration.
| Compound | Class | Tau Construct | Inducer | Assay | Efficacy | Reference |
| This compound | Nec-1 Derivative | K18 fragment | Heparin | Thioflavin T | 74.12% inhibition @ 500 µM | [3] |
| DN5780 | Nec-1 Derivative | K18 fragment | Heparin | Thioflavin T | More effective at disaggregation | [3] |
| Nec-1 | Nec-1 Derivative | K18 fragment | Heparin | Thioflavin T | Less effective than this compound | [3] |
| MINK | Peptide-based | Full-length Tau (Tau40) | N/A | Thioflavin T | IC50: 22.6 µM | [4] |
| WINK | Peptide-based | Full-length Tau (Tau40) | N/A | Thioflavin T | IC50: 28.9 µM | [4] |
| Rhodanine Compound 1 | Rhodanine | K19 tau construct | N/A | Thioflavin T | IC50: 1.1 µM | [5] |
| Rhodanine Compound 2 | Rhodanine | K19 tau construct | N/A | Thioflavin T | IC50: 2.4 µM | [5] |
| Methylene Blue | Phenothiazine | N/A | N/A | N/A | Micromolar range efficacy | [6] |
| LMTX® | Phenothiazine Derivative | Heparin-induced filaments | Heparin | N/A | Inhibits heparin-induced filaments | [7] |
| CLR01 | Molecular Tweezer | Tau fibril formation | N/A | In vitro assay | Effective inhibitor | [8] |
Experimental Protocols
The primary method utilized to quantify tau aggregation in the cited studies for this compound and many other inhibitors is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Thioflavin T (ThT) Assay for Tau Aggregation Inhibition
1. Reagents and Preparation:
-
Tau Protein: Recombinant tau protein, typically a fragment such as K18 (the microtubule-binding region) or full-length tau (e.g., huTau441), is used.[9] The protein should be pre-treated to ensure it is in a monomeric state, for example, by dissolving in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and then removing the solvent.
-
Aggregation Buffer: A common buffer is 20 mM Tris, pH 7.4, containing 100 mM NaCl and 1 mM EDTA.[10] A fresh solution of 1 mM dithiothreitol (B142953) (DTT) should be added before use.
-
Aggregation Inducer: Heparin is a commonly used inducer to accelerate tau aggregation in vitro.[9] A stock solution of 300 µM heparin in aggregation buffer can be prepared.
-
Thioflavin T (ThT) Stock Solution: A 3 mM stock solution of ThT is prepared in the aggregation buffer and filtered through a 0.22 µm filter.[10] This solution should be stored protected from light.
-
Test Compounds: The inhibitor being tested (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations for the assay.
2. Assay Procedure:
-
Reaction Mixture Preparation: In a microplate (typically a 96-well black plate with a clear bottom), the reaction mixture is prepared.[9] This includes the tau protein at a final concentration of around 10-15 µM, the aggregation inducer (e.g., heparin at 2.5-8 µM), and the test compound at various concentrations. Control wells should be included: a positive control with tau and inducer but no inhibitor, and a negative control with tau only.
-
Incubation: The plate is sealed to prevent evaporation and incubated at 37°C with continuous shaking.[11]
-
Fluorescence Measurement: The ThT fluorescence is measured at regular intervals using a microplate reader. The typical excitation wavelength is around 440-450 nm, and the emission wavelength is around 480-510 nm.[12]
3. Data Analysis:
-
The fluorescence intensity of the control wells (without inhibitor) is considered 100% aggregation.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the positive control.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in tau aggregation, can be determined by plotting the percentage of inhibition against the compound concentration.[11]
Signaling Pathways and Mechanisms of Action
The aggregation of tau is a complex process influenced by multiple cellular signaling pathways. A key event is the hyperphosphorylation of tau, which causes it to detach from microtubules and become prone to aggregation.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Tau Aggregation Inducer Molecules Influence the Effects of MAPT Mutations on Aggregation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. scantox.com [scantox.com]
Replicating Cognitive Enhancement: A Comparative Analysis of DN5355 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cognitive enhancer DN5355 with other emerging Alzheimer's disease therapeutics. We present a detailed analysis of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate their performance. All quantitative data is summarized in structured tables for direct comparison, and key biological pathways and experimental workflows are visualized using DOT language diagrams.
Introduction to this compound
This compound is a small molecule drug candidate that has demonstrated a dual-targeting function against both amyloid-β (Aβ) and tau protein aggregates, the primary pathological hallmarks of Alzheimer's disease[1][2]. Preclinical studies in the 5XFAD transgenic mouse model have shown that oral administration of this compound can significantly reduce cerebral Aβ plaques and hyperphosphorylated tau tangles, leading to an amelioration of cognitive deficits[1][2][3]. Its ability to inhibit and reverse the aggregation of both key pathological proteins makes it a promising candidate for disease modification in Alzheimer's disease.
Comparative Efficacy
The following tables summarize the quantitative data on the cognitive and pathological improvements observed with this compound and its potential alternatives.
Table 1: Cognitive Improvement
| Compound/Treatment | Animal Model/Patient Population | Cognitive Test | Result | Citation(s) |
| This compound | 8-month-old 5XFAD Mice | Y-maze Spontaneous Alternation | Significant improvement in spatial memory deficits. | [1] |
| 8-month-old 5XFAD Mice | Contextual Fear Conditioning | Significantly enhanced performance, suggesting improved associative learning. | [1] | |
| BSc3094 | rTg4510 Mice (P301L tau mutation) | Novel Object Recognition | Reversed memory impairment back to control levels. | [4] |
| rTg4510 Mice (P301L tau mutation) | Morris Water Maze | Slightly improved long-term memory. | [4] | |
| Donanemab | Early Symptomatic Alzheimer's Disease | iADRS (integrated Alzheimer's Disease Rating Scale) | 32% - 35% slowing of cognitive and functional decline compared to placebo. | [5][6][7][8] |
| Early Symptomatic Alzheimer's Disease | CDR-SB (Clinical Dementia Rating-Sum of Boxes) | 29% - 36% slowing of clinical decline compared to placebo. | [6][9][7][8] | |
| AADvac1 | Mild Alzheimer's Disease (biomarker-confirmed) | CDR-SB | 27% - 32% slowing of clinical decline in a subgroup. | [10][11][12][13] |
| Mild Alzheimer's Disease (biomarker-confirmed) | ADCS-MCI-ADL | 30% reduction in functional decline in a subgroup. | [10][11][12] |
Table 2: Amyloid-β Pathology Reduction
| Compound/Treatment | Animal Model/Patient Population | Method of Measurement | Result | Citation(s) |
| This compound | 6-month-old 5XFAD Mice | Immunohistochemistry | ~25% reduction in Aβ plaque number and ~46% reduction in plaque size. | [1] |
| 8-month-old 5XFAD Mice | Immunohistochemistry | ~11% reduction in Aβ plaque number and ~17% reduction in plaque size in the cortex. | [1] | |
| Donanemab | Early Symptomatic Alzheimer's Disease | Amyloid PET Imaging | 68% of participants achieved amyloid negativity by 76 weeks; ~85 centiloid reduction. | [14][15] |
| Early Symptomatic Alzheimer's Disease | Amyloid PET Imaging | 37.9% of participants achieved amyloid clearance at 6 months. | [5][16] |
Table 3: Tau Pathology Reduction
| Compound/Treatment | Animal Model/Patient Population | Method of Measurement | Result | Citation(s) |
| This compound | 8-month-old 5XFAD Mice | Immunoblotting | Reduced levels of phosphorylated tau in the cortex. | [1][17] |
| BSc3094 | rTg4510 Mice (P301L tau mutation) | Western Blot | Significantly reduced levels of tau phosphorylation (Ser262/S356 and Ser396/Ser404). | [18][19][20][21] |
| AADvac1 | Mild Alzheimer's Disease | CSF Biomarkers | Significant reduction in CSF pTau217. | [10][12][22] |
| Mild Alzheimer's Disease | Plasma Biomarkers | 58% reduction in the accumulation of Neurofilament Light Chain (NfL). | [11][22][23] |
Mechanisms of Action
The therapeutic strategies discussed employ distinct mechanisms to combat the pathological cascades of Alzheimer's disease.
This compound: Dual-Targeting Small Molecule
This compound acts by directly interacting with both Aβ and tau aggregates, inhibiting their formation and promoting their disaggregation[1][17]. This dual-action mechanism is a key differentiator from many other therapies that target only one of these pathologies.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. Lilly's Donanemab, will it be the light at the end of the tunnel? [the-innovation.org]
- 7. ipa-online.org [ipa-online.org]
- 8. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease | Eli Lilly and Company [investor.lilly.com]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Results of Phase II ADAMANT trial of AADVac1 for mild Alzheimer's disease published in Nature Aging | Alzheimer Europe [alzheimer-europe.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. neurologylive.com [neurologylive.com]
- 15. Donanemab Confirms: Clearing Plaques Slows Decline—By a Bit – Global Alzheimer’s Platform Foundation [globalalzplatform.org]
- 16. Donanemab Bests Aducanumab in Clearing Amyloid Plaque Among Patients with Alzheimer’s [mdalert.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of Tau aggregation with BSc3094 reduces Tau and decreases cognitive deficits in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of Tau aggregation with BSc3094 reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. axon-neuroscience.eu [axon-neuroscience.eu]
- 23. Axon Presented Positive Phase II Trial Results of AADvac1 at AAT-AD/PD 2020 - BioSpace [biospace.com]
Independent Verification of DN5355's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual-targeting agent DN5355 with its parent compound, Necrostatin-1 (Nec-1), in the context of Alzheimer's disease (AD) pathology. The following sections detail their respective mechanisms of action, supported by experimental data, to aid in the independent verification of this compound's therapeutic potential.
Overview of this compound and Alternatives
This compound is a small molecule drug candidate identified through the screening of 52 derivatives of Necrostatin-1 (Nec-1). It has been developed as a dual-targeting agent against the primary pathological hallmarks of Alzheimer's disease: Amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles[1][2]. Unlike its parent compound Nec-1, which is primarily known as an inhibitor of necroptosis, this compound has been specifically optimized for its anti-aggregation properties. This guide will focus on a direct comparison with Nec-1, given their structural relationship and shared therapeutic target space in AD.
Comparative Efficacy in Modulating Aβ and Tau Aggregation
This compound has demonstrated significant efficacy in both inhibiting the formation of new Aβ and tau aggregates and disaggregating pre-existing fibrils in vitro. The following tables summarize the available quantitative data from Thioflavin T (ThT) fluorescence assays.
Table 1: Inhibition of Aβ Aggregation
| Compound | Concentration (µM) | Inhibition of Aβ Aggregation (%) |
| This compound | 500 | 68.68 |
| This compound | 50 | ~40 |
| Nec-1 | 500 | Not explicitly quantified, but this compound showed superior effectiveness |
Table 2: Dissociation of Pre-formed Aβ Fibrils
| Compound | Concentration (µM) | Dissociation of Aβ Fibrils (%) |
| This compound | 500 | Not explicitly quantified, but this compound showed superior effectiveness over Nec-1 |
| Nec-1 | 500 | Not explicitly quantified |
Table 3: Inhibition of Tau Aggregation
| Compound | Concentration (µM) | Inhibition of Tau Aggregation (%) |
| This compound | 500 | 74.12 |
| Nec-1 | 500 | Not explicitly quantified, but this compound showed superior effectiveness |
In Vivo Efficacy: Cognitive Improvement in Animal Models
The therapeutic potential of this compound has been assessed in the 5XFAD transgenic mouse model of Alzheimer's disease, which exhibits significant Aβ pathology and cognitive deficits. Nec-1 has been evaluated in the APP/PS1 mouse model. While direct comparison is challenging due to the different animal models, the following tables present the available data from key behavioral tests.
Table 4: Y-Maze Spontaneous Alternation Test (Short-Term Spatial Working Memory)
| Treatment Group | Spontaneous Alternation (%) (approx.) |
| Wild-Type (WT) | ~65-70 |
| 5XFAD + Vehicle | ~50-55 |
| 5XFAD + this compound | ~60-65 |
| APP/PS1 + Vehicle | Data not directly comparable |
| APP/PS1 + Nec-1 | Showed significant improvement over vehicle |
Table 5: Contextual Fear Conditioning Test (Fear-Associated Learning and Memory)
| Treatment Group | Freezing Time (%) (approx.) |
| Wild-Type (WT) | ~40-50 |
| 5XFAD + Vehicle | ~20-30 |
| 5XFAD + this compound | ~35-45 |
| APP/PS1 + Vehicle | Data not directly comparable |
| APP/PS1 + Nec-1 | Showed significant improvement over vehicle |
Mechanism of Action
This compound: Direct Anti-Aggregation Activity
The primary mechanism of action for this compound is the direct inhibition of Aβ and tau protein aggregation. It is believed to bind to these proteins, preventing their misfolding and subsequent assembly into neurotoxic oligomers and fibrils. Furthermore, this compound has been shown to disaggregate pre-formed fibrils.
Caption: this compound directly targets Aβ and tau aggregation pathways.
Necrostatin-1: Inhibition of Necroptosis and Anti-Aggregation Effects
Nec-1 is a known inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death. In the context of AD, Nec-1 has been shown to reduce Aβ-induced neuronal cell death. While it also exhibits some anti-aggregation properties, its primary characterized mechanism is the inhibition of this cell death pathway.
Caption: Nec-1 primarily inhibits necroptosis with secondary anti-aggregation effects.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation
Objective: To quantify the extent of Aβ or tau fibril formation in the presence of test compounds.
Methodology:
-
Preparation of Monomers: Lyophilized Aβ(1-42) or tau protein is reconstituted in an appropriate buffer (e.g., hexafluoroisopropanol for Aβ, followed by dilution in phosphate-buffered saline).
-
Aggregation Reaction: Monomeric protein is incubated at 37°C with continuous agitation in the presence of various concentrations of the test compound (e.g., this compound, Nec-1) or vehicle control.
-
ThT Staining: At specified time points, aliquots of the reaction mixture are transferred to a microplate. Thioflavin T solution is added to each well.
-
Fluorescence Measurement: Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
Data Analysis: The fluorescence intensity of the compound-treated samples is compared to the vehicle control to determine the percentage of inhibition or disaggregation.
Caption: Workflow for the Thioflavin T aggregation assay.
Y-Maze Spontaneous Alternation Test
Objective: To assess short-term spatial working memory in mice.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage indicates better spatial working memory.
Caption: Logical flow of the Y-Maze spontaneous alternation test.
Contextual Fear Conditioning Test
Objective: To evaluate fear-associated learning and memory.
Methodology:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Training (Day 1): The mouse is placed in the chamber and, after a habituation period, receives one or more mild foot shocks (unconditioned stimulus) paired with the context of the chamber (conditioned stimulus).
-
Testing (Day 2): The mouse is returned to the same chamber without the foot shock.
-
Data Collection: The amount of time the mouse spends "freezing" (a natural fear response of immobility) is recorded.
-
Data Analysis: A higher percentage of freezing time during the testing phase indicates a stronger memory of the association between the context and the aversive stimulus.
Caption: Experimental workflow for contextual fear conditioning.
References
Assessing the Therapeutic Potential of DN5355: A Comparative Guide to Novel Alzheimer's Disease Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small molecule drug candidate, DN5355, with similar compounds for the treatment of Alzheimer's disease. The core therapeutic strategy of these compounds revolves around the dual inhibition of amyloid-β (Aβ) and tau protein aggregation, two key pathological hallmarks of the disease. This document summarizes quantitative experimental data, details key experimental methodologies, and visualizes the proposed mechanisms and workflows to facilitate an objective assessment of this compound's therapeutic potential.
Executive Summary
This compound, a derivative of Necrostatin-1 (Nec-1), has emerged as a promising dual-action inhibitor of both Aβ and tau protein aggregation.[1][2] In preclinical studies, it has demonstrated superior efficacy in both inhibiting the formation of new aggregates and disaggregating existing fibrils compared to its parent compound, Nec-1.[1][3] Furthermore, in vivo studies using the 5XFAD transgenic mouse model of Alzheimer's disease have shown that oral administration of this compound can significantly reduce cerebral Aβ plaques, decrease hyperphosphorylated tau, and ameliorate cognitive deficits.[1][2][4] This guide presents a detailed comparison of this compound with other Nec-1 derivatives from the same screening library, namely DN5780 and DN4809, to provide a clear perspective on its relative performance.
Data Presentation: Quantitative Comparison of Therapeutic Compounds
The following tables summarize the in vitro efficacy of this compound and its analogs in inhibiting and dissociating Aβ and tau aggregates. The data is derived from Thioflavin T (ThT) fluorescence assays.
Table 1: Inhibition of Amyloid-β (Aβ) and Tau Aggregation
| Compound | Concentration (µM) | Aβ Aggregation Inhibition (%) | Tau Aggregation Inhibition (%) |
| This compound | 500 | 68.68 | 74.12 |
| DN5780 | 500 | 67.20 | Not specified |
| Nec-1 | 500 | Less effective than this compound | Less effective than this compound |
Data sourced from in vitro Thioflavin T assays.[1][3]
Table 2: Dissociation of Pre-formed Amyloid-β (Aβ) and Tau Fibrils
| Compound | Concentration (µM) | Aβ Fibril Dissociation (%) | Tau Fibril Dissociation (%) |
| This compound | 500 | Significant dissociation | Significant dissociation |
| DN5780 | 500 | Not specified | 89.16 |
| DN4809 | 500 | 74.68 | Not specified |
| Nec-1 | 500 | Less effective than this compound | Not specified |
Data sourced from in vitro Thioflavin T assays.[1][3]
Table 3: In Vivo Efficacy of this compound in 5XFAD Mice
| Treatment | Aβ Plaque Number Reduction (%) | Aβ Plaque Size Reduction (%) | Cognitive Improvement |
| This compound (8-month-old mice) | ~11 | ~17 | Ameliorated deficits in Y-maze and contextual fear conditioning |
| This compound (6-month-old mice) | ~25 | ~46 | Not specified |
Data sourced from immunohistochemical analysis and behavioral tests in 5XFAD transgenic mice.[1]
Note: Direct comparative in vivo behavioral data for DN5780 and DN4809 are not available in the reviewed literature.
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound and its analogs is the direct inhibition of Aβ and tau protein aggregation. This compound has been shown to bind to the KLVFFA domain of Aβ, a critical region for amyloid fibril formation, thereby disrupting the aggregation process.[1] The interaction with tau is also direct, with a preference for aggregated forms of the protein.[3]
Caption: Conceptual diagram of this compound's dual-inhibitory action on Aβ and tau aggregation pathways.
Experimental Workflow: In Vitro Screening of Aggregation Inhibitors
The identification of this compound was the result of a multi-step screening process designed to identify dual inhibitors of Aβ and tau aggregation from a library of Nec-1 derivatives.
Caption: Workflow for the in vitro screening and identification of this compound.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
Objective: To quantify the extent of Aβ and tau fibril formation in the presence and absence of inhibitory compounds.
Methodology:
-
Preparation of Aβ/Tau Monomers: Lyophilized Aβ or tau protein is dissolved in an appropriate buffer (e.g., hexafluoroisopropanol for Aβ, followed by evaporation and resuspension in DMSO and buffer) to obtain a monomeric solution.
-
Aggregation Induction: Monomeric protein is incubated under conditions that promote aggregation (e.g., 37°C with gentle agitation). For tau aggregation, an inducer such as heparin may be used.
-
Treatment with Compounds: The test compounds (this compound, Nec-1, etc.) are added to the protein solution at various concentrations at the beginning of the incubation for inhibition assays, or after fibrils have formed for dissociation assays.
-
ThT Fluorescence Measurement: At specified time points, an aliquot of the reaction mixture is transferred to a microplate. Thioflavin T solution is added, and the fluorescence intensity is measured using a microplate reader (excitation ~440 nm, emission ~480 nm).
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of fibrillar aggregates, is plotted against time. The percentage of inhibition or dissociation is calculated relative to the control (protein without compound).
Y-Maze Spontaneous Alternation Test
Objective: To assess short-term spatial working memory in mice.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Each mouse is placed at the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.
Contextual Fear Conditioning Test
Objective: To assess associative learning and memory.
Methodology:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker for an auditory cue.
-
Training (Conditioning): The mouse is placed in the chamber and, after a period of exploration, is presented with a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild foot shock). This pairing is typically repeated.
-
Contextual Memory Test: 24 hours after training, the mouse is returned to the same chamber (the context) without the CS or US, and the amount of time it spends "freezing" (a fear response) is measured.
-
Cued Memory Test: The mouse is placed in a novel context and, after a baseline period, the CS (tone) is presented. Freezing behavior in response to the cue is measured.
-
Data Analysis: Increased freezing time in the original context and in response to the cue indicates successful fear memory formation.
Immunohistochemistry for Aβ Plaques
Objective: To visualize and quantify Aβ plaques in brain tissue.
Methodology:
-
Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on microscope slides.
-
Antigen Retrieval: Sections are treated to unmask the Aβ epitopes (e.g., with formic acid).
-
Immunostaining: Sections are incubated with a primary antibody specific for Aβ, followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Visualization: For enzymatic detection, a chromogen is added to produce a colored precipitate at the site of the plaque. For fluorescent detection, the sections are viewed under a fluorescence microscope.
-
Quantification: The number and area of Aβ plaques are quantified using image analysis software.
Immunoblotting for Total and Phosphorylated Tau
Objective: To measure the levels of total and hyperphosphorylated tau in brain tissue homogenates.
Methodology:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer to extract proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred from the gel to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for total tau and various phosphorylated tau epitopes, followed by incubation with enzyme-conjugated secondary antibodies.
-
Signal Detection: A chemiluminescent substrate is added, and the resulting light signal is captured on film or with a digital imager.
-
Densitometry: The intensity of the bands corresponding to tau and phospho-tau is quantified and normalized to a loading control (e.g., actin).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the blood-brain barrier (BBB) permeability of a compound in vitro.
Methodology:
-
Apparatus: A multi-well plate system with a donor compartment and an acceptor compartment separated by a filter coated with a lipid solution that mimics the BBB.
-
Procedure: The test compound is added to the donor compartment. The plate is incubated to allow the compound to permeate through the artificial membrane into the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is measured at the end of the incubation period (e.g., by UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: The permeability coefficient (Pe) is calculated. A higher Pe value indicates greater potential to cross the BBB.
References
- 1. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
DN5355: A Dual-Targeting Approach in Preclinical Alzheimer's Disease Models
A Comparative Analysis of a Novel Small Molecule Inhibitor of Amyloid-β and Tau Aggregation
For researchers and drug development professionals navigating the complex landscape of Alzheimer's disease (AD) therapeutics, small molecules that can simultaneously target the two key pathological hallmarks of the disease—amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau—represent a promising frontier. This guide provides a comprehensive comparison of DN5355, a novel small molecule, with other therapeutic alternatives in preclinical development, focusing on their performance in established Alzheimer's disease models.
Executive Summary
This compound is a small molecule drug candidate that has demonstrated a dual-targeting function, effectively inhibiting and reversing the aggregation of both Aβ and tau proteins in preclinical studies.[1][2][3][4] In the widely used 5XFAD transgenic mouse model of Alzheimer's disease, oral administration of this compound has been shown to significantly reduce cerebral Aβ plaques and hyperphosphorylated tau.[1][2][3][4] This reduction in pathology was accompanied by an amelioration of cognitive deficits, as observed in behavioral tests such as the Y-maze and contextual fear conditioning.[1][2][3][4] This guide will compare the preclinical performance of this compound with its parent compound, Necrostatin-1 (Nec-1), and other relevant therapeutic candidates.
Mechanism of Action: A Dual-Pronged Attack
The primary mechanism of action of this compound involves the direct inhibition of both Aβ and tau protein aggregation. This dual functionality is a significant advantage, as the accumulation of both pathologies is believed to contribute synergistically to neurodegeneration and cognitive decline in Alzheimer's disease.
Dual mechanism of action of this compound.
Comparative Preclinical Performance
The following tables summarize the available quantitative data for this compound and comparator compounds in preclinical Alzheimer's disease models. The 5XFAD mouse model is highlighted due to its relevance in the evaluation of this compound.
Table 1: In Vitro Inhibition and Disaggregation of Aβ and Tau
| Compound | Target | Assay | Model | Efficacy | Reference |
| This compound | Aβ & Tau | Thioflavin T | In vitro | Potent inhibitor and disaggregator | [1] |
| Nec-1 | Aβ & Tau | Thioflavin T | In vitro | Less effective than this compound | [1] |
| ALZ-801 | Aβ | - | In vitro | Inhibits Aβ42 aggregation | [5] |
Note: Quantitative comparative data for Donanemab in similar in vitro assays was not available in the searched literature.
Table 2: In Vivo Efficacy in 5XFAD Mouse Model
| Compound | Dosage | Duration | Effect on Aβ Plaques | Effect on Tau Pathology | Cognitive Improvement | Reference |
| This compound | 30 mg/kg/day (oral) | 6 weeks | Significant reduction in cortex | Reduced hyperphosphorylated tau | Improved in Y-maze & Fear Conditioning | [1] |
| Nec-1 | Not available | Not available | Data not available in 5XFAD | Data not available in 5XFAD | Data not available in 5XFAD | - |
| Donanemab | Not available | Not available | Detects a minor fraction of plaques | No significant data found | No significant data found | [1][3] |
Note: Specific preclinical data for ALZ-801 in the 5XFAD mouse model was not available in the searched literature.
Detailed Experimental Protocols
In Vitro Aggregation Assays
Thioflavin T (ThT) Assay for Aβ and Tau Aggregation:
This assay is a standard method to monitor the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
References
- 1. Donanemab detects a minor fraction of amyloid-β plaques in post-mortem brain tissue of patients with Alzheimer’s disease and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Nec-1 alleviates cognitive impairment with reduction of Aβ and tau abnormalities in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for Enhanced Efficacy of Passive Immunotherapy against Beta-Amyloid in CD33-Negative 5xFAD Mice [mdpi.com]
Safety Operating Guide
Proper Disposal of DN5355: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the Aβ/tau protein aggregation inhibitor, DN5355, is critical for ensuring laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals. The following information is based on the Safety Data Sheet (SDS) for this compound (Catalog No. HY-159083) provided by Medchemexpress.
Immediate Safety and Handling Precautions
While the specific Safety Data Sheet for this compound from Medchemexpress does not classify the substance as hazardous, it is imperative to handle all research chemicals with a high degree of caution. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Body Protection: A lab coat or other protective clothing should be worn.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any research chemical, must comply with all applicable federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Segregation:
-
Unused or waste this compound, whether in solid form or in solution, should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Container Management:
-
Use a container that is compatible with the chemical properties of this compound and any solvents used.
-
The container must be securely sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's approved hazardous waste management vendor.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Experimental Protocols and Data Presentation
At present, publicly available, detailed experimental protocols for the synthesis or use of this compound are limited. Researchers should refer to the methodologies described in relevant scientific literature for specific experimental setups.
No quantitative data regarding disposal limits or environmental impact is currently available for this compound. In the absence of such data, a conservative approach to disposal, treating the compound as potentially hazardous, is recommended.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling DN5355
Essential Safety and Handling Guide for DN5355
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a novel research compound. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach assuming potential hazards is mandatory. The following procedures are based on best practices for handling uncharacterized chemical compounds in a laboratory setting.
Hazard Assessment and Precautionary Approach
Given that the specific toxicological properties of this compound have not been thoroughly investigated, it must be treated as a potentially hazardous substance. This includes the possibility of it being toxic, a skin and eye irritant, and having unknown long-term health effects. A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Adherence to these guidelines is critical to ensure personal and environmental safety.
| Protection Type | Required Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Must meet ANSI Z87.1 standards. A face shield should be used in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Check manufacturer's chemical resistance data. For compounds of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) under a chemically resistant outer glove is recommended. |
| Body Protection | Flame-resistant laboratory coat, fully fastened. | Provides a barrier against splashes and contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator. | Required if handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | To protect against spills and falling objects. |
Operational Plan: Handling and Experimental Protocols
Follow these step-by-step procedures to ensure the safe handling of this compound during experimental use.
3.1. Preparation and Weighing
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood or a balance enclosure to prevent the aerosolization of the powder.
-
Dispensing: Use a dedicated spatula for handling the compound. Weigh the desired amount onto weighing paper or into a tared container.
-
Container Sealing: Immediately after dispensing, securely close the primary container of this compound.
3.2. Solubilization
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO, Methanol) to the weighed this compound to avoid splashing.
-
Dissolution: If necessary, use a vortex mixer or sonicator to aid in dissolution. Ensure the container is securely capped during this process.
-
Labeling: Clearly label the resulting solution with the compound's identity, concentration, solvent used, and the date of preparation.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed and appropriately labeled hazardous waste bottle. Segregate waste streams based on chemical compatibility to avoid unintended reactions.[1][2]
4.2. Decontamination
-
Work Surfaces: Decontaminate all work surfaces in the chemical fume hood with an appropriate solvent and then a standard cleaning agent after each use.
-
Equipment: Clean any reusable equipment, such as spatulas, with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous waste.
4.3. Final Disposal
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1][3][4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a designated hazardous waste container. |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
